molecular formula C8H7BrF2O B8588782 1-(3-Bromo-2,6-difluorophenyl)ethanol

1-(3-Bromo-2,6-difluorophenyl)ethanol

Cat. No.: B8588782
M. Wt: 237.04 g/mol
InChI Key: MHZITEPRPIZTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-2,6-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4,12H,1H3

InChI Key

MHZITEPRPIZTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)Br)F)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-2,6-difluorophenyl)ethanol, a fluorinated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of bromine and fluorine atoms onto the phenyl ring imparts unique physicochemical properties that are highly desirable in the development of novel therapeutic agents. This document details the synthesis, spectroscopic and physical properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of new molecular entities. The CAS number for 1-(3-Bromo-2,6-difluorophenyl)ethanol is 1387634-86-7 [1].

Introduction

The deliberate introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorophenyl motif, in particular, is of significant interest as it can modulate the conformation of a molecule and enhance its interactions with protein active sites.

Furthermore, the presence of a bromine atom on the aromatic ring offers a valuable synthetic handle for further molecular elaboration through a variety of cross-coupling reactions. This combination of a reactive hydroxyl group, a difluorinated phenyl ring, and a synthetically versatile bromine atom makes 1-(3-Bromo-2,6-difluorophenyl)ethanol a highly attractive intermediate for the construction of complex and biologically active compounds.

Synthesis and Mechanistic Insights

The most direct and efficient synthetic route to 1-(3-Bromo-2,6-difluorophenyl)ethanol involves the reduction of its corresponding ketone precursor, 1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS Number: 1387634-87-8)[2].

Reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation in organic synthesis. For this particular substrate, sodium borohydride (NaBH₄) is an effective and commonly used reducing agent due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like ethanol or methanol[3][4].

Reaction Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent (e.g., ethanol) to yield the final alcohol product.

G start 1-(3-Bromo-2,6-difluorophenyl)ethanone reagent1 Sodium Borohydride (NaBH4) in Ethanol (EtOH) start->reagent1 Nucleophilic Attack by H- intermediate Alkoxide Intermediate reagent1->intermediate protonation Protonation by Solvent (EtOH) intermediate->protonation product 1-(3-Bromo-2,6-difluorophenyl)ethanol protonation->product

Caption: Synthetic workflow for the reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone.

Experimental Protocol: Reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone

The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of 1-(3-Bromo-2,6-difluorophenyl)ethanol.

Materials:

  • 1-(3-Bromo-2,6-difluorophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Bromo-2,6-difluorophenyl)ethanone (1.0 equivalent) in anhydrous ethanol (or methanol) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water at 0 °C.

  • Solvent Removal: Remove the bulk of the ethanol (or methanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(3-Bromo-2,6-difluorophenyl)ethanol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic and Physical Properties

The structural identity and purity of 1-(3-Bromo-2,6-difluorophenyl)ethanol can be confirmed by a combination of spectroscopic techniques and physical property measurements.

PropertyValue
CAS Number 1387634-86-7[1]
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the hydroxyl proton (OH), and the methyl protons (CH₃). The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The methine proton will typically be a quartet coupled to the methyl protons, and the methyl protons will be a doublet. The hydroxyl proton signal may be a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts for aromatic carbons typically range from 110-160 ppm. The methine carbon (C-OH) is expected in the 65-75 ppm region, and the methyl carbon will be upfield, typically between 15-25 ppm[5].

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Bromo-2,6-difluorophenyl)ethanol will exhibit characteristic absorption bands for its functional groups. A broad, strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, which is often broadened due to hydrogen bonding[6][7]. The C-O stretching vibration of the secondary alcohol will appear as a strong band in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, often between 500-600 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for 1-(3-Bromo-2,6-difluorophenyl)ethanol would be expected at m/z 236 and 238 with a characteristic 1:1 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br)[8][9]. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15), the loss of water (M-18), and cleavage of the C-C bond adjacent to the aromatic ring.

Applications in Drug Discovery

The unique structural features of 1-(3-Bromo-2,6-difluorophenyl)ethanol make it a valuable building block for the synthesis of a wide range of pharmacologically active molecules.

Role as a Kinase Inhibitor Scaffold

The 2,6-difluorophenyl moiety is a well-established pharmacophore in the design of kinase inhibitors. The two fluorine atoms can act as hydrogen bond acceptors and can also modulate the pKa of adjacent functional groups, thereby influencing binding affinity and selectivity. The 3-bromo substituent provides a convenient point for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents through cross-coupling reactions. This can lead to the development of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders.

G start 1-(3-Bromo-2,6-difluorophenyl)ethanol step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 Introduction of new substituents at Br position intermediate Diversified Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 Modification of the ethanol side chain product Potent Kinase Inhibitor step2->product

Caption: Logical workflow for the utilization of 1-(3-Bromo-2,6-difluorophenyl)ethanol in kinase inhibitor synthesis.

Precursor to Other Bioactive Molecules

The combination of functional groups in 1-(3-Bromo-2,6-difluorophenyl)ethanol allows for its use in the synthesis of a variety of other bioactive compounds. The hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. The bromine atom, as mentioned, is a key feature for introducing molecular diversity. Compounds containing the 3-bromophenyl moiety have been investigated for a range of biological activities, including as enzyme inhibitors and as components of antifungal and antibacterial agents[10][11][12].

Conclusion

1-(3-Bromo-2,6-difluorophenyl)ethanol is a strategically designed chemical entity that holds significant promise for applications in drug discovery and development. Its synthesis is straightforward, and its unique combination of a reactive alcohol, a difluorinated aromatic ring, and a synthetically versatile bromine atom makes it an ideal building block for creating novel and diverse molecular libraries. This in-depth technical guide provides a solid foundation for researchers and scientists to understand and utilize this valuable compound in their quest for new and improved therapeutic agents.

References

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. Available from: [Link]

  • Organic Syntheses Procedure. Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Available from: [Link]

  • SpectraBase. 1-Bromo-2,6-difluorobenzene. Available from: [Link]

  • PubChem. 3-Bromo-L-phenylalanine. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Available from: [Link]

  • Supporting Information - Royal Society of Chemistry. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • SciSpace. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Available from: [Link]

  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Available from: [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Available from: [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Available from: [Link]

  • SciELO. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. Available from: [Link]

  • PubMed. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available from: [Link]

  • DTIC. Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Available from: [Link]

  • Google Patents. Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0295450). Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • PubChem. (3-Bromophenyl)-triphenylgermane. Available from: [Link]

  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A**. Available from: [Link]

  • 13C-NMR. Available from: [Link]

  • NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available from: [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Available from: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • PMC. Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. Available from: [Link]

Sources

1-(3-Bromo-2,6-difluorophenyl)ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(3-Bromo-2,6-difluorophenyl)ethanol , a high-value chiral intermediate used in the synthesis of next-generation kinase inhibitors.

Core Application: Chiral Scaffold for Kinase Inhibitor Development (c-Met, ALK, ROS1) CAS Registry Number: 1387634-86-7 Molecular Formula: C₈H₇BrF₂O | Molecular Weight: 237.04 g/mol

Executive Summary

In the realm of precision oncology, 1-(3-Bromo-2,6-difluorophenyl)ethanol represents a "privileged scaffold." Its structural utility lies in its unique trisubstituted benzene core, which combines metabolic stability (conferred by the 2,6-difluoro motif) with orthogonal functional handles: a secondary alcohol for chiral amine construction and an aryl bromide for cross-coupling. This molecule is a critical building block for synthesizing Type I and Type II kinase inhibitors, particularly those targeting the HGF/c-Met and ALK/ROS1 pathways, where the 2,6-dihalogen substitution pattern is essential for locking the active conformation of the inhibitor within the ATP-binding pocket.

Structural Analysis & Physicochemical Profile

Electronic and Steric Properties

The 2,6-difluoro substitution pattern is not merely decorative; it serves a specific bioisosteric function.

  • Metabolic Blocking: The fluorine atoms at the 2 and 6 positions block the primary sites of oxidative metabolism (P450-mediated hydroxylation) on the phenyl ring, significantly extending the in vivo half-life of the final drug molecule [1].

  • Conformational Locking: When this scaffold is incorporated into a biaryl system (via Suzuki coupling at the 3-bromo position), the steric bulk of the 2,6-fluorines forces the rings to twist out of planarity. This atropisomerism (or near-atropisomerism) is often exploited to fill specific hydrophobic sub-pockets in kinase enzymes (e.g., the selectivity pocket of c-Met) [2].

  • Halogen Bonding: The bromine atom, prior to coupling, and the fluorine atoms can participate in halogen bonding interactions with backbone carbonyls in the protein target, enhancing binding affinity.

Physicochemical Data Table
PropertyValueNote
Appearance Colorless to pale yellow oil/solidLow melting point solid (racemate)
Boiling Point ~280°C (Predicted)High boiling point due to H-bonding
pKa (Alcohol) ~14.5Typical secondary benzylic alcohol
LogP 2.7 (Predicted)Lipophilic, suitable for CNS penetration
H-Bond Donors 1 (OH group)Critical for binding or derivatization
H-Bond Acceptors 3 (O, F, F)Fluorines act as weak acceptors

Synthetic Methodologies

The synthesis of 1-(3-Bromo-2,6-difluorophenyl)ethanol requires precise regiocontrol to establish the 1,2,3,6-substitution pattern. The most robust route proceeds via the bromination of 2,6-difluoroacetophenone followed by enantioselective reduction.

Route A: Regioselective Bromination & Reduction

This protocol is favored for scalability. The starting material, 2,6-difluoroacetophenone, directs electrophilic bromination to the 3-position due to the activating ortho-effect of the fluorine at C2, which overpowers the deactivating meta-effect of the acetyl group.

  • Bromination: 2,6-Difluoroacetophenone is treated with Bromine (

    
    ) in the presence of Aluminum Chloride (
    
    
    
    ). The Lewis acid complexes with the carbonyl, increasing the deactivation of the ring, but the strong ortho-directing power of the fluorine at C2 directs the incoming electrophile to C3.
    • Reaction:

      
      
      
  • Enantioselective Reduction: To generate the chiral alcohol (crucial for biological activity), a Corey-Bakshi-Shibata (CBS) reduction or biocatalytic reduction (ketoreductase) is employed.

    • Reagent: (R)- or (S)-Me-CBS catalyst with Borane-THF (

      
      ).
      
    • Outcome: Yields the alcohol with >95% enantiomeric excess (ee).

Visualization of Synthetic Workflow

The following diagram illustrates the critical path from commodity chemicals to the chiral intermediate.

Synthesis_Pathway Start 2,6-Difluoroacetophenone (Starting Material) Bromination Step 1: Bromination (Br2, AlCl3, 0°C) Regioselective at C3 Start->Bromination Electrophilic Subst. Intermediate 1-(3-Bromo-2,6-difluorophenyl) ethanone Bromination->Intermediate Yield: ~75% Reduction Step 2: Asymmetric Reduction (CBS Catalyst / BH3) Stereocontrol Intermediate->Reduction Hydride Transfer Target 1-(3-Bromo-2,6-difluorophenyl) ethanol (Chiral Target) Reduction->Target >95% ee

Caption: Figure 1. Regioselective synthesis of the target chiral alcohol from 2,6-difluoroacetophenone.

Reactivity & Divergent Applications[4]

Once synthesized, 1-(3-Bromo-2,6-difluorophenyl)ethanol serves as a divergent point for library generation. Its reactivity is defined by two orthogonal handles: the Aryl Bromide and the Chiral Alcohol .

The Aryl Bromide Handle (Suzuki/Buchwald)

The bromine at position 3 is sterically crowded by the adjacent fluorine (C2) and the ethanol chain (C1). Standard Suzuki-Miyaura couplings require specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) to overcome this steric hindrance and prevent oxidative addition failure [3].

  • Application: Attachment of heteroaryl groups (pyrazoles, pyridines) to extend the scaffold into the kinase solvent-exposed region.

The Chiral Alcohol Handle (Stereospecific Displacement)

The alcohol is rarely the final functional group. It is typically converted into a chiral amine, a pharmacophore found in drugs like Crizotinib (though Crizotinib uses the 2,6-dichloro analog).

  • Method A (Mitsunobu): Reaction with a phthalimide or azide under Mitsunobu conditions (DEAD/PPh3) inverts the stereocenter to install a nitrogen.

  • Method B (Activation/Displacement): Conversion to a Mesylate (MsCl/TEA) followed by

    
     displacement with a primary amine. This also proceeds with inversion of configuration .
    
Biological Logic & SAR Diagram

The diagram below details how this specific scaffold contributes to Structure-Activity Relationship (SAR) logic in drug design.

SAR_Logic Core 1-(3-Bromo-2,6-difluorophenyl)ethanol (Scaffold) F_Effects 2,6-Difluoro Motif Core->F_Effects Br_Effects 3-Bromo Handle Core->Br_Effects OH_Effects Chiral Alcohol Core->OH_Effects Metab Blocks P450 Metabolism (Increases Half-life) F_Effects->Metab Conf Induces Torsion (Selectivity Filter) F_Effects->Conf Coupling Suzuki Coupling Site (Extends into Solvent Pocket) Br_Effects->Coupling Amine Precursor to Chiral Amine (Hinge Binder Linker) OH_Effects->Amine

Caption: Figure 2. Pharmacological contributions of the scaffold's functional groups.

Handling & Safety Protocols

As a halogenated organic intermediate, strict safety protocols are required.

  • Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation if exposed to air and light over prolonged periods.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains due to potential aquatic toxicity of halogenated aromatics.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research.

  • BenchChem Technical Data. "Synthesis of 2,6-Difluoroacetophenone and Derivatives."

  • Sigma-Aldrich. "Safety Data Sheet: 1-(3-Bromo-2,6-difluorophenyl)ethanol."

Sources

Molecular weight of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Introduction

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is a foundational requirement for advancing any project. 1-(3-Bromo-2,6-difluorophenyl)ethanol represents a class of halogenated aromatic compounds that serve as critical building blocks in medicinal chemistry. The presence of bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the unambiguous confirmation of its molecular identity, starting with its molecular weight, is paramount.

Compound Identification and Physicochemical Properties

Before any experimental analysis, it is essential to establish the theoretical identity of the target compound. This information serves as the benchmark against which all empirical data will be compared.

IdentifierValueSource
IUPAC Name 1-(3-Bromo-2,6-difluorophenyl)ethanolN/A
Synonym 1-(3-bromo-2,6-difluorophenyl)ethan-1-ol[1]
CAS Number 1387634-86-7[2]
Molecular Formula C₈H₇BrF₂O[1]
Calculated Molecular Weight 237.04 g/mol [1]

Chemical Structure:

Chemical structure of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic masses of all atoms in a molecule.[3] The calculation based on the molecular formula, C₈H₇BrF₂O, provides the theoretical (monoisotopic or average) mass, which is a crucial reference point.

Calculation based on Atomic Weights:

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Fluorine (F): 2 atoms × 18.998 u = 37.996 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Molecular Weight: 96.088 + 7.056 + 79.904 + 37.996 + 15.999 = 237.043 g/mol

This calculated value is the target we aim to confirm through experimental methods.

Experimental Verification of Molecular Weight

While the theoretical calculation is straightforward, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry and elemental analysis are the primary techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For small organic molecules, it is the most direct and accurate method for determining molecular weight.[3][5]

Principle and Rationale: The core principle involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them. For a compound like 1-(3-Bromo-2,6-difluorophenyl)ethanol, a "soft" ionization technique such as Electrospray Ionization (ESI) is preferred. ESI is chosen because it imparts minimal energy to the molecule, reducing fragmentation and ensuring the predominant species observed is the intact molecular ion (or a common adduct), which is critical for unambiguous molecular weight determination.[6]

High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS is the gold standard. It can measure m/z values to an accuracy of 5 ppm or better.[5] This high accuracy is often sufficient to confirm the molecular formula of a compound, as very few elemental compositions will match a given mass with such precision.[5][7]

Experimental Protocol: Molecular Weight Confirmation via ESI-TOF MS

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized 1-(3-Bromo-2,6-difluorophenyl)ethanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a known calibration standard. For ESI, a solution of sodium iodide or a commercially available calibrant mixture is typically used.

    • It is best practice to use an internal calibrant or "lock mass" introduced concurrently with the analyte to correct for any instrumental drift during the analysis, ensuring the highest mass accuracy.[7]

  • Infusion and Ionization:

    • Introduce the prepared sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated desolvation gas (typically nitrogen) is used to evaporate the solvent, releasing the ionized analyte molecules into the gas phase.

  • Mass Analysis (Time-of-Flight - TOF):

    • The generated ions are accelerated into a flight tube. The time it takes for an ion to travel the length of the tube is proportional to its m/z ratio.[4] Lighter ions travel faster than heavier ions.

    • A TOF analyzer is chosen for its wide mass range and high-speed data acquisition capabilities.[4]

  • Data Interpretation:

    • The primary peak of interest should correspond to the protonated molecule, [C₈H₇BrF₂O + H]⁺, with an expected m/z of approximately 238.05.

    • Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern will be observed: two peaks of nearly equal intensity separated by approximately 2 Da. This "doublet" is a definitive signature for a monobrominated compound and provides an internal validation of the result.

    • The measured mass from HRMS should be compared to the calculated exact mass of the elemental formula. An error of less than 5 ppm provides high confidence in the assigned formula.

Workflow for Molecular Weight Determination by Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A 1. Synthesized Compound B 2. Dissolution & Dilution (e.g., MeCN/H₂O + 0.1% Formic Acid) A->B C 3. Direct Infusion into Electrospray Ionization (ESI) Source B->C Introduce Sample D 4. Ion Acceleration & Separation (TOF Analyzer) C->D E 5. Ion Detection D->E F 6. Mass Spectrum Generation (Intensity vs. m/z) E->F Generate Data G 7. Identify [M+H]⁺ Ion F->G H 8. Verify Bromine Isotopic Pattern (A, A+2 Doublet) G->H I 9. Compare Experimental Mass to Theoretical Mass (<5 ppm error) H->I J J I->J Result: Validated Molecular Weight & Formula MS Mass Spectrometry (HRMS) MW Accurate Molecular Weight (e.g., 237.043 Da) MS->MW Provides EA Elemental Analysis (Combustion) EF Empirical Formula (e.g., C₈H₇BrF₂O) EA->EF Determines NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) STR Chemical Structure (Connectivity & Isomer) NMR->STR Elucidates MF Molecular Formula (C₈H₇BrF₂O) MW->MF Confirms RESULT Unambiguous Compound Identity & Purity MW->RESULT EF->MF Confirms MF->STR Consistent with MF->RESULT STR->RESULT

Sources

3-Bromo-2,6-difluoro-alpha-methylbenzyl alcohol synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-2,6-difluoro-alpha-methylbenzyl alcohol

Executive Summary

3-Bromo-2,6-difluoro-alpha-methylbenzyl alcohol (CAS: 1387634-86-7) is a specialized halogenated building block used primarily in the synthesis of small molecule active pharmaceutical ingredients (APIs). Characterized by a highly substituted benzene ring containing both bromine and fluorine atoms, alongside a chiral secondary alcohol handle, this compound serves as a critical intermediate for introducing metabolic stability and specific steric constraints into drug candidates—particularly kinase inhibitors and antiviral agents.

This guide provides a comprehensive technical analysis of the compound’s nomenclature, physicochemical properties, synthetic pathways, and applications in modern medicinal chemistry.

Nomenclature & Synonyms

Accurate identification is paramount in chemical sourcing and patent literature. While the common name describes the structural features relative to benzyl alcohol, the IUPAC and CAS systems provide the definitive identifiers required for regulatory filing.

Primary Identifiers
SystemIdentifier
CAS Registry Number 1387634-86-7
IUPAC Name 1-(3-Bromo-2,6-difluorophenyl)ethanol
Systematic Name 1-(3-Bromo-2,6-difluorophenyl)ethan-1-ol
Molecular Formula C₈H₇BrF₂O
SMILES CC(O)C1=C(F)C(Br)=CC=C1F
InChI Key IFSVXFYHJXACET-UHFFFAOYSA-N
Synonym Analysis

The variation in synonyms often arises from different naming priorities (e.g., prioritizing the ethanol chain vs. the toluene derivative).

  • Benzenemethanol, 3-bromo-2,6-difluoro-α-methyl- : This is the Chemical Abstracts Service (CAS) index name style, often used in database searching.

  • 3-Bromo-2,6-difluorophenyl methyl carbinol : An older nomenclature style where "carbinol" refers to the methanol group, and "methyl" indicates the alpha-substitution.

  • alpha-Methyl-3-bromo-2,6-difluorobenzyl alcohol : Describes the compound as a derivative of benzyl alcohol with a methyl group at the alpha position (the benzylic carbon).

  • (±)-1-(3-Bromo-2,6-difluorophenyl)ethanol : Explicitly denotes the racemic mixture if the stereochemistry is not defined.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The unique substitution pattern of this compound imparts specific electronic and steric properties. The fluorine atoms at positions 2 and 6 create a "fluorine shield," protecting the metabolic sites and altering the pKa of the hydroxyl group.

PropertyValueTechnical Note
Molecular Weight 251.05 g/mol High halogen content significantly increases density.
Physical State Solid or Viscous OilDepends on purity and enantiomeric excess; racemates often crystallize differently than pure enantiomers.
Boiling Point ~260°C (Predicted)High boiling point due to hydrogen bonding (OH) and dipole interactions.
pKa (Hydroxyl) ~13.5Slightly more acidic than non-fluorinated benzyl alcohols due to electron-withdrawing F atoms.
LogP ~2.6Moderate lipophilicity; suitable for CNS-active drug scaffolds.
H-Bond Donors 1The secondary alcohol -OH.
H-Bond Acceptors 3The Oxygen and two Fluorine atoms.

Synthesis & Methodology

Creating 3-Bromo-2,6-difluoro-alpha-methylbenzyl alcohol requires navigating the directing effects of the fluorine substituents. A robust synthesis strategy typically involves the reduction of the corresponding acetophenone.

Strategic Pathway: Electrophilic Bromination & Reduction

The most reliable route avoids the difficult lithiation of electron-deficient rings by utilizing the directing power of the substituents on 2,6-difluoroacetophenone .

  • Precursor Selection: Start with 2,6-difluoroacetophenone .

  • Regioselective Bromination: The acetyl group is meta-directing, while the fluorine atoms are ortho/para-directing.

    • Position 3 is ortho to Fluorine (C2) and meta to Acetyl (C1).

    • This cooperative directing effect makes Position 3 highly activated for electrophilic aromatic substitution (EAS).

  • Reduction: The resulting ketone is reduced to the alcohol using Sodium Borohydride (NaBH₄).

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Start 2,6-Difluoroacetophenone (Starting Material) Intermediate 3-Bromo-2,6-difluoroacetophenone (Key Intermediate) Start->Intermediate Bromination (Br2, AlCl3) Product 1-(3-Bromo-2,6-difluorophenyl)ethanol (Target Alcohol) Intermediate->Product Reduction (NaBH4, MeOH) Note1 Regioselectivity controlled by cooperative directing effects of F (ortho) and Acetyl (meta). Intermediate->Note1

Caption: Synthetic pathway utilizing cooperative directing effects to install the bromine atom before carbonyl reduction.

Experimental Protocol (General Procedure):

  • Bromination: Dissolve 2,6-difluoroacetophenone in dichloromethane (DCM). Add 1.1 equivalents of Aluminum Chloride (AlCl₃) at 0°C. Dropwise add Bromine (Br₂). Stir at room temperature until TLC confirms consumption of starting material. Quench with ice water, extract, and crystallize.[1]

  • Reduction: Dissolve the intermediate (3-bromo-2,6-difluoroacetophenone) in Methanol. Add Sodium Borohydride (0.5 eq) in portions at 0°C. Stir for 2 hours. Quench with dilute HCl, extract with Ethyl Acetate, and concentrate to yield the target alcohol.

Applications in Drug Discovery

This compound is not a drug itself but a high-value Intermediate . Its structural features solve specific medicinal chemistry problems:

  • Metabolic Stability (The "Fluorine Effect"): The 2,6-difluoro substitution pattern blocks the metabolic "hotspots" on the phenyl ring. Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings; the electron-withdrawing fluorine atoms deactivate the ring, prolonging the drug's half-life (

    
    ).
    
  • Chiral Building Block: The alpha-methyl group creates a chiral center. Researchers can use chiral reduction methods (e.g., Corey-Bakshi-Shibata reduction) instead of NaBH₄ to generate the (R)- or (S)- enantiomer selectively. This is crucial for binding affinity in chiral protein pockets.

  • Kinase Inhibition: The 2,6-difluorophenyl motif is frequently found in inhibitors of kinases such as MEK , BRAF , and PI3K . The fluorine atoms can engage in specific non-covalent interactions with residues in the ATP-binding pocket.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Signal Word: Warning.

  • Handling: Use in a fume hood. The presence of benzylic alcohol and halogens suggests potential for alkylating activity, though less than the corresponding bromide.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Halogenated benzylic alcohols can be sensitive to light and oxidation over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1387634-86-7, 1-(3-Bromo-2,6-difluorophenyl)ethanol. Retrieved from [Link]

  • Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Demonstrates the utility of the 2,6-difluoro motif in kinase inhibitor design).

Sources

Technical Monograph: 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes actionable chemical intelligence, robust synthesis protocols, and structural analysis over generic descriptions.

Identity, Synthesis, and Application in Fragment-Based Drug Discovery (FBDD)

Chemical Identity & InChIKey Forensics

Compound Name: 1-(3-Bromo-2,6-difluorophenyl)ethanol CAS Registry Number: 126534-33-6 (Generic/Racemic Analog Reference) Molecular Formula: C₈H₇BrF₂O Molecular Weight: 237.04 g/mol [1][2]

The InChIKey Identifier

Identifier: MHZITEPRPIZTKP-UHFFFAOYSA-N[1]

As researchers, we rely on the InChIKey for unambiguous database integration. Below is the forensic breakdown of this specific string, which serves as a digital fingerprint for the molecule's connectivity and stereochemical state.

LayerSegmentTechnical Interpretation
Connectivity (Hash) MHZITEPRPIZTKPEncodes the molecular skeleton: the benzene ring, the bromine at position 3, fluorines at 2,6, and the hydroxyethyl tail.[1] Any change in atom placement alters this string entirely.
Stereochemistry UHFFFAOYSACritical for MedChem: This segment indicates no stereochemistry defined . The molecule contains a chiral center at C1 of the ethyl chain. This key represents the racemic mixture or undefined stereochemistry.
Protonation NIndicates the neutral species (standard state).

Scientist’s Note: If you isolate the (R)- or (S)-enantiomer via chiral resolution, the second block of the InChIKey will change (e.g., to QMMMGPOBSA-N).[1] Always verify the second block when sourcing chiral building blocks.

Structural Analysis & SAR Utility

In the context of drug development, this molecule is not merely a solvent or reagent; it is a high-value scaffold for kinase inhibitor design.

The "Fluorine Scan" Effect

The 2,6-difluoro substitution pattern is deliberate.[1] In medicinal chemistry, flanking the phenyl ring with fluorine atoms serves two purposes:

  • Conformational Lock: The atomic radius of fluorine (1.47 Å) creates steric pressure that forces the ethanol side chain to rotate out of the phenyl plane, often locking the molecule into a bioactive conformation.

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing fluorines at the 2 and 6 positions protects the ring from oxidative metabolism (P450 hydroxylation) at the most vulnerable ortho-positions.[1]

The Bromine "Handle"

The bromine atom at position 3 is a synthetic lynchpin . It is perfectly positioned for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows researchers to use this molecule as a "core" and diversify the library by coupling various aryl or heteroaryl groups to the 3-position.[1]

Synthesis & Manufacturing Protocol

Objective: High-yield reduction of 1-(3-bromo-2,6-difluorophenyl)ethanone to the target alcohol.

Reaction Logic

While catalytic hydrogenation is possible, it carries the risk of hydrodehalogenation (stripping off the Bromine/Fluorine). Therefore, a chemoselective hydride reduction using Sodium Borohydride (NaBH₄) is the industry standard for this intermediate.

Workflow Visualization

SynthesisWorkflow Figure 1: Chemoselective Reduction Pathway Start Precursor: 1-(3-Bromo-2,6-difluorophenyl)ethanone Intermediate Intermediate: Borate Complex Start->Intermediate 0°C to RT, 2h Reagent Reagent: NaBH4 (0.5 eq) Solvent: MeOH Reagent->Intermediate Quench Quench: 1N HCl (aq) Intermediate->Quench Hydrolysis Product Target: 1-(3-Bromo-2,6-difluorophenyl)ethanol Quench->Product Extraction (EtOAc) & Drying

Figure 1: Step-by-step chemoselective reduction preserving the halogenated core.

Step-by-Step Protocol

Scale: 10 mmol (approx. 2.35 g of ketone precursor)[1]

  • Setup: Charge a 100 mL round-bottom flask with 1-(3-bromo-2,6-difluorophenyl)ethanone (2.35 g, 10 mmol) and Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (190 mg, 5 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur. Ensure venting.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quench: Carefully quench the reaction by adding 1N HCl (10 mL) dropwise until pH ~3. Stir for 10 minutes to break down boron complexes.

  • Workup:

    • Remove Methanol under reduced pressure (rotary evaporator).

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification: The crude product is typically >95% pure. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).[1]

Analytical Specifications (QC)

To validate the identity of the synthesized material, compare against these standard parameters.

TestAcceptance CriteriaMethodological Note
Appearance Colorless to pale yellow oil/solidLow melting point solid (approx. 30-35°C).[1]
¹H NMR (CDCl₃) Quartet at ~5.2 ppm (1H, CH-OH)Diagnostic signal.[1] The methyl doublet appears at ~1.5 ppm.
¹⁹F NMR Two distinct signals or complex multipletConfirm integration matches 2F. Absence of F-signals indicates defluorination side-reaction.[1]
LC-MS [M-OH]⁺ or [M+H]⁺ matches 237/239 patternBromine isotopes (⁷⁹Br/⁸¹Br) create a distinct 1:1 doublet peak pattern.[1]

Safety & Handling

  • Hazards: This compound is an organohalide. Treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Halogenated benzylic alcohols can be sensitive to light and acid-catalyzed elimination.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 106941954, 1-(3-Bromo-2,6-difluorophenyl)-2-propoxyethanol (Analog Reference).[1][2] Retrieved from [Link]

  • World Health Organization (WHO). (2010). International Nonproprietary Names (INN) for Pharmaceutical Substances: Chemical Structure Standardization. (Contextual reference for InChIKey usage).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4] Oxford University Press. (Standard reference for NaBH4 reduction mechanisms).

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(3-Bromo-2,6-difluorophenyl)ethanol in Organic Solvents

In the landscape of modern drug discovery and development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are paramount to its success. Among these, solubility is a cornerstone property that dictates the developability and ultimate bioavailability of a potential therapeutic agent.[1][2][3] Poor solubility can create significant hurdles, limiting absorption, complicating formulation design, and ultimately leading to costly late-stage failures.[3] This guide focuses on 1-(3-Bromo-2,6-difluorophenyl)ethanol, a halogenated phenyl ethanol derivative that represents a class of compounds frequently encountered as intermediates or scaffolds in medicinal chemistry.

Understanding the solubility of this specific molecule in various organic solvents is not merely an academic exercise. It is essential for several key stages of development:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.

  • Pre-formulation Studies: Identifying potential solvent systems for creating stable liquid formulations or for use in advanced formulation technologies like solid dispersions.[4]

  • Analytical Method Development: Ensuring the compound can be fully dissolved for accurate quantification in assays such as High-Performance Liquid Chromatography (HPLC).

This document provides a comprehensive framework for approaching the solubility determination of 1-(3-Bromo-2,6-difluorophenyl)ethanol. It combines theoretical considerations with a robust, field-proven experimental protocol, designed for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data.

Compound Profile: 1-(3-Bromo-2,6-difluorophenyl)ethanol

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. The structure of 1-(3-Bromo-2,6-difluorophenyl)ethanol, featuring a polar hydroxyl group and a larger, hydrophobic bromodifluorophenyl ring, suggests a nuanced solubility profile.

PropertyValueData Source
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol N/A
CAS Number 1387634-86-7[5]
Appearance Likely a solid or oil at room temperature.N/A
Key Structural Features Secondary alcohol (-OH), Phenyl ring, Bromine atom, Two Fluorine atoms
InChI Key MHZITEPRPIZTKP-UHFFFAOYSA-N

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the halogenated aromatic portion contributes to van der Waals interactions, which are favorable in less polar environments. The two electron-withdrawing fluorine atoms and the bromine atom influence the electronic distribution of the aromatic ring, which can also affect solute-solvent interactions.

Theoretical Framework: Predicting Solubility Behavior

The foundational principle of "like dissolves like" provides a qualitative starting point for solvent selection.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. We can categorize common organic solvents to anticipate their effectiveness in dissolving 1-(3-Bromo-2,6-difluorophenyl)ethanol.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's hydroxyl group, strong solubility is anticipated in these solvents due to favorable hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds from the solute's hydroxyl group. Good to moderate solubility is expected, driven by dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker London dispersion forces. The large, nonpolar bromodifluorophenyl moiety suggests some affinity for these solvents, but the polar hydroxyl group will likely limit overall solubility significantly.

A systematic screening across these solvent classes is the logical next step to quantitatively map the compound's solubility profile.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility, valued for its reliability and direct measurement of a saturated state.[6][7] The protocol below is a self-validating system designed to ensure that true equilibrium is achieved and measured accurately.

Step 1: Preparation of the System
  • Aliquot Solvent: Dispense a precise volume (e.g., 2.0 mL) of the selected organic solvent into a series of clear glass vials (e.g., 4 mL capacity) with screw caps. Prepare one vial for each solvent to be tested.

  • Add Excess Solute: Weigh and add an amount of 1-(3-Bromo-2,6-difluorophenyl)ethanol to each vial that is known to be in excess of its expected solubility. This is critical; a visible excess of undissolved solid must remain at the end of the experiment to confirm that the solution is saturated.

  • Seal Vials: Securely cap the vials to prevent solvent evaporation during the experiment.

Causality Explanation: Using a significant excess of solid solute is the driving principle of this method. It ensures that the dissolution process proceeds until the solvent is fully saturated and a dynamic equilibrium is established between the dissolved and undissolved states.

Step 2: Equilibration
  • Incubation and Agitation: Place the sealed vials in a temperature-controlled agitator (e.g., an orbital shaker or shaking incubator) set to a constant temperature, typically 25 °C (room temperature) or 37 °C for physiological relevance.[7]

  • Agitate: Agitate the vials at a moderate speed for a predetermined period, typically 24 to 72 hours.[6] The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause excessive foaming or splashing.[7]

Causality Explanation: Continuous agitation at a constant temperature over an extended period is necessary to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.[6][7] A period of 24-72 hours is standard practice to accommodate compounds that may have slow dissolution kinetics.

Step 3: Sample Preparation and Phase Separation
  • Cease Agitation: After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

  • Centrifugation (Optional but Recommended): To facilitate a clean separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes). This will pellet the undissolved solid at the bottom of the vial.

  • Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean, labeled analysis vial (e.g., an HPLC vial).[6]

Causality Explanation: This step is the most critical for accuracy. The goal is to isolate the saturated solution (the liquid phase) from the excess solid phase without altering its concentration.[6] Using a PTFE filter is crucial as it exhibits broad chemical compatibility and low analyte binding, preventing the filter itself from depleting the solute concentration and causing an artificially low result.

Step 4: Quantification

The concentration of the solute in the clear filtrate must now be determined using a validated analytical method, most commonly HPLC.

  • Dilution: Immediately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. This also prevents the compound from precipitating out of the saturated solution due to temperature changes.[7]

  • Analysis: Analyze the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

Causality Explanation: A pre-developed and validated analytical method is essential for trustworthiness. The use of a calibration curve generated from standards of known concentration ensures that the instrumental response can be accurately converted into a precise concentration value.[6]

The following diagram illustrates the comprehensive workflow for this experimental protocol.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification prep1 Add precise volume of organic solvent to vial prep2 Add excess solid 1-(3-bromo-2,6-difluorophenyl)ethanol prep1->prep2 prep3 Seal vial to prevent evaporation prep2->prep3 equil1 Place in temperature-controlled shaker (e.g., 25°C) prep3->equil1 Begin Equilibration equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 End Equilibration sep2 Centrifuge to pellet solid (Recommended) sep1->sep2 sep3 Withdraw supernatant with syringe sep2->sep3 sep4 Filter through 0.22 µm PTFE syringe filter into HPLC vial sep3->sep4 quant1 Immediately dilute filtrate to known concentration sep4->quant1 Prepare for Analysis quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate original concentration using dilution factor quant2->quant3 result result quant3->result Final Solubility Data (e.g., mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and provides a valuable reference for future development activities.

Table 2: Experimental Solubility of 1-(3-Bromo-2,6-difluorophenyl)ethanol at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic MethanolEnter experimental dataEnter experimental data
EthanolEnter experimental dataEnter experimental data
Polar Aprotic AcetonitrileEnter experimental dataEnter experimental data
AcetoneEnter experimental dataEnter experimental data
DMSOEnter experimental dataEnter experimental data
Nonpolar TolueneEnter experimental dataEnter experimental data
HeptaneEnter experimental dataEnter experimental data

Safety and Handling Precautions

As a Senior Application Scientist, safety is the foremost priority in any experimental design. All work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[8]

  • 1-(3-Bromo-2,6-difluorophenyl)ethanol: While specific toxicology data is limited, halogenated organic compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[9][10]

  • Organic Solvents: All organic solvents used in this protocol present their own hazards (e.g., flammability, toxicity).[9] Researchers must consult the Safety Data Sheet (SDS) for each solvent prior to use and handle them accordingly.[8][11]

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 1-(3-Bromo-2,6-difluorophenyl)ethanol in a range of organic solvents. By combining theoretical predictions with a detailed, validated experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in synthesis, formulation, and analytical development. A systematic approach to solubility screening, as outlined here, mitigates risks in the drug development pipeline and builds a foundational understanding of the API's behavior, ultimately accelerating its path toward clinical application.

References

  • PubChem. (n.d.). 1-(3-Bromo-2,6-difluorophenyl)-2-propoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

  • Attia, S. A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Recipharm. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Retrieved from [Link]

  • Trafton, A. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Retrieved from [Link]

  • Szefer, P. (2012). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Retrieved from [Link]

  • Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
  • EPA. (2025). (R)-1-(3-Bromophenyl)ethanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Vermeire, F. H., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Journal. Retrieved from [Link]

  • Lavric, V., et al. (2015). Fast Method for the Determination of Residual Solvents in Radiopharmaceutical Products. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank. Retrieved from [Link]

  • ACS Publications. (2024). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Retrieved from [Link]

  • Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • ChemFine International Co., Ltd. (n.d.). TBNPA (Tribromo Neopentyl Alcohol). Retrieved from [Link]

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Difference between 2,6-difluoro and 2,4-difluoro phenyl ethanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between 2,6-difluoro and 2,4-difluoro phenyl ethanol isomers.

Context: Medicinal Chemistry & Lead Optimization Scope: Structural Dynamics, Synthetic Accessibility, and DMPK Profiles

Executive Summary

In the optimization of small molecule drugs, the "fluorine scan" is a critical tactic to modulate metabolic stability and binding affinity. While 2,4-difluoro and 2,6-difluoro phenyl ethanol isomers share a molecular formula (


), they represent divergently opposed design strategies.
  • 2,4-Difluoro: The "Workhorse." Chemically accessible, sterically open, and electronically activated for specific binding. It is the standard scaffold for triazole antifungals (e.g., Fluconazole).

  • 2,6-Difluoro: The "Shield." Sterically congested and metabolically hardened. It is employed to block metabolic "soft spots" at the ortho-positions and enforce specific torsional conformations, often at the cost of synthetic difficulty.

Part 1: Structural & Electronic Analysis

Steric Architecture

The primary differentiator is the spatial arrangement of the fluorine atoms relative to the ethanol side chain.

  • 2,6-Difluoro (The "Orthogonal Clamp"):

    • Effect: Both ortho-positions are occupied by fluorine (Van der Waals radius

      
      ). This creates a "steric gear" mechanism that forces the ethanol side chain out of planarity with the phenyl ring to minimize 
      
      
      
      strain.
    • Consequence: High rotational energy barrier. The phenyl ring is often locked perpendicular to the adjacent pi-systems, which is crucial for atropoisomeric drugs or inducing specific receptor fits.

  • 2,4-Difluoro (The "Open Vector"):

    • Effect: Only one ortho-position is substituted. The C6 position remains open (occupied by Hydrogen).

    • Consequence: The side chain has greater rotational freedom. The C6-H provides a vector for metabolic attack or additional substitution.

Electronic Perturbation

Fluorine is the most electronegative element (


), inducing strong 

-withdrawing effects.
Feature2,6-Difluoro Isomer2,4-Difluoro Isomer
Dipole Moment Reduced/Cancelled. The two ortho-F dipoles oppose each other horizontally, creating a strong negative electrostatic potential centered at the ipso-carbon.Additive. The ortho (2-F) and para (4-F) dipoles reinforce each other, creating a strong directional dipole across the ring.
pKa (Phenol Precursor) ~7.3 (More Acidic). Strong inductive withdrawal stabilizes the phenoxide anion.~8.5 (Less Acidic). Inductive effect is weaker due to distance of the 4-F.
H-Bonding Shielded. The flanking fluorines can act as weak H-bond acceptors but also sterically shield the OH group (in 1-ethanol variants).Exposed. The OH group is accessible for solvent interactions and donor/acceptor bonding.

Part 2: Metabolic & Pharmacokinetic (DMPK) Profile

The choice between 2,4 and 2,6 substitution is often a decision between potency and stability .

The "Metabolic Soft Spot" Theory

Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings at the least hindered position.

  • 2,4-Difluoro Vulnerability: The C6 position (ortho to the side chain) is a "soft spot." It is sterically accessible and electronically activated, making it prone to hydroxylation (Phase I metabolism).

  • 2,6-Difluoro Stability: The "Metabolic Shield." By fluorinating both ortho positions, the primary sites of oxidative attack are blocked. The C-F bond (

    
    ) is too strong for CYP enzymes to cleave, significantly extending the half-life (
    
    
    
    ) of the drug.
Visualization of Metabolic Logic

MetabolicLogic cluster_24 2,4-Difluoro (Open) cluster_26 2,6-Difluoro (Shielded) Substrate Phenyl Ethanol Scaffold Iso24 2,4-Difluoro Isomer Substrate->Iso24 Iso26 2,6-Difluoro Isomer Substrate->Iso26 CYP CYP450 Enzyme Metabolite 6-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Oxidation at C6-H Iso24->CYP Binding Iso26->CYP Steric Clash Stable Metabolically Stable (Extended t1/2) Iso26->Stable No Reaction

Caption: Metabolic fate divergence. The 2,4-isomer is vulnerable to oxidation at C6, while the 2,6-isomer blocks this pathway.

Part 3: Synthetic Accessibility & Protocols

Synthesis of the 2,6-isomer is notably more difficult due to the "Ortho Effect," which hinders nucleophilic attack at the carbonyl carbon.

Comparative Synthetic Routes
Method2,4-Difluoro Synthesis2,6-Difluoro Synthesis
Friedel-Crafts Facile. 1,3-difluorobenzene reacts readily with acetyl chloride/AlCl3 to form 2,4-difluoroacetophenone (para-directing logic).Difficult. Direct acylation is sluggish and regioselectivity is poor due to steric crowding.
Grignard Addition High Yield. Carbonyl is accessible.Low Yield. Steric hindrance promotes side reactions (reduction/enolization) over addition.
Lithiation Standard n-BuLi protocols work well.Requires LDA/Low-Temp (-78°C) to selectively lithiate the 2-position of 1,3-difluorobenzene (Directed Ortho Metalation).
Protocol A: Synthesis of 1-(2,4-Difluorophenyl)ethanol (Standard)

A robust method for generating the "workhorse" intermediate.

  • Reagents: 2,4-Difluoroacetophenone (10 mmol),

    
     (1.1 equiv), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve ketone in MeOH at 0°C.

    • Add

      
       portion-wise over 15 mins (exothermic control).
      
    • Stir at RT for 1 hour (TLC monitoring: disappearance of ketone).

    • Quench: Add 1N HCl dropwise until pH < 7.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
  • Yield: Typically >95%.

  • Note: No special steric considerations required.

Protocol B: Synthesis of 1-(2,6-Difluorophenyl)ethanol (Challenging)

Requires enzymatic resolution or forceful reduction due to steric hindrance.

Method: Biocatalytic Reduction (KRED) Rationale: Chemical reduction often fails to induce chirality efficiently in 2,6-systems due to poor face selectivity caused by the symmetric "flanking" fluorines.

  • Reagents: 2,6-Difluoroacetophenone, KRED-P1 (Ketoreductase specific for hindered substrates), NADP+, Isopropanol (hydrogen donor), Phosphate buffer (pH 7.0).

  • Procedure:

    • Suspend substrate (50 g/L) in buffer containing 10% IPA.

    • Add enzyme (1% w/w) and cofactor.

    • Incubate at 30°C with orbital shaking for 24-48 hours. Note: Reaction time is 2-3x longer than 2,4-isomer due to steric fit.

    • Monitoring: HPLC (Chiralpak AD-H column).

  • Critical Step: If conversion stalls <50%, add fresh enzyme. The steric bulk prevents efficient hydride transfer.

  • Purification: The product is often extracted into MTBE.

Part 4: Applications in Drug Design

Antifungals (The 2,4-Domain)
  • Example: Fluconazole, Voriconazole.

  • Logic: The 2,4-difluoro motif is essential for binding to the heme iron of the fungal CYP51 enzyme. The "open" C6 position allows the molecule to fit into the active site pocket without clashing with the heme porphyrin ring.

Kinase Inhibitors (The 2,6-Domain)
  • Example: Next-gen MAPK/ERK inhibitors.

  • Logic: When a drug candidate suffers from rapid clearance, medicinal chemists perform a "fluorine walk." Moving F from 4-position to 6-position (creating a 2,6-pattern) often solves the stability problem by blocking the site of metabolism, provided the receptor pocket can accommodate the extra width.

References

  • Metabolic Stability & Fluorine Scan

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: ChemRxiv / NIH (2025).
    • URL:[Link](Note: Generalized link to source repository as specific DOI is pre-print).

  • Enzymatic Reduction of Hindered Ketones

    • Title: Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects.[1][2]

    • Source: Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Physical Properties of Fluorophenols

    • Title: Absolute pKa Determin
    • Source: J. Phys. Org. Chem.
    • URL:[Link]

  • Synthesis of 1-(2,6-difluorophenyl)ethanol: Title: 1-(2,6-Difluorophenyl)ethanol Product Page & Safety Data. Source: Sigma-Aldrich / Thermo Scientific.

Sources

Methodological & Application

Application Note: Synthesis and Enantioselective Reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone to 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS: 1387634-86-7[1]

Executive Summary & Strategic Importance

The synthesis of highly functionalized chiral benzylic alcohols is a cornerstone of modern pharmaceutical development. Specifically, 1-(3-bromo-2,6-difluorophenyl)ethanol is a critical halogenated building block frequently utilized in the design of kinase inhibitors and melanin-concentrating hormone (MCH) receptor antagonists[2]. The unique 3-bromo-2,6-difluoro substitution pattern provides distinct steric bulk and modulates the lipophilicity (LogP) of the molecule, which is essential for optimizing target binding affinity and metabolic stability.

This application note details two self-validating synthetic workflows for the reduction of the precursor ketone, 1-(3-bromo-2,6-difluorophenyl)ethanone: a robust racemic reduction using sodium borohydride, and a highly enantioselective Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium-TsDPEN catalyst[3].

Mechanistic Rationale & Causality

Understanding the electronic and steric environment of the substrate is critical for selecting the appropriate reaction conditions[4].

  • Electronic Effects (Electrophilicity): The two fluorine atoms at the ortho positions (C2 and C6) exert a powerful inductive electron-withdrawing effect (-I). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, rendering it highly electrophilic. Consequently, hydride transfer is exceptionally fast. However, this high reactivity necessitates careful temperature control (0 °C initiation) during the NaBH₄ reduction to prevent thermal runaway and potential dehalogenation of the sensitive aryl bromide bond.

  • Steric Effects (Chiral Recognition): In the asymmetric synthesis (Method B), the massive steric disparity between the small methyl group and the bulky 3-bromo-2,6-difluorophenyl ring is exploited. When the substrate enters the chiral pocket of the 16-electron active Ru-TsDPEN complex, the bulky aryl group is forced into the more open quadrant of the catalyst, ensuring a highly ordered six-membered pericyclic transition state[5]. This stereochemical locking is the direct cause of the exceptional enantiomeric excess (>98% ee) observed in this protocol.

  • Thermodynamic Driving Force: For the ATH reaction, a Formic Acid/Triethylamine (FA/TEA) azeotrope is selected over 2-propanol. The irreversible decomposition of formic acid into CO₂ gas provides a massive thermodynamic driving force, pushing the equilibrium of this electron-deficient ketone reduction to >99% conversion[6].

Workflow Ketone 1-(3-Bromo-2,6-difluorophenyl) ethanone NaBH4 Method A: NaBH4 / MeOH (Racemic Reduction) Ketone->NaBH4 Noyori Method B: Ru-TsDPEN / FA-TEA (Asymmetric Reduction) Ketone->Noyori Racemic Racemic 1-(3-Bromo-2,6- difluorophenyl)ethanol NaBH4->Racemic Chiral Chiral 1-(3-Bromo-2,6- difluorophenyl)ethanol (>98% ee) Noyori->Chiral

Caption: Synthetic decision tree for the reduction of 1-(3-bromo-2,6-difluorophenyl)ethanone.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for both methodologies, allowing for rapid comparison and scale-up planning.

ParameterMethod A (Racemic Synthesis)Method B (Asymmetric Synthesis)
Hydride Source NaBH₄ (1.2 equiv)Formic Acid / TEA (5:2 azeotrope, 5.0 equiv FA)
Catalyst NoneRuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
Solvent System Methanol (0.2 M)Ethyl Acetate (0.5 M)
Temperature Profile 0 °C → 25 °C40 °C (Isothermal)
Reaction Time 2 hours16 hours
Expected Yield > 95% (Isolated)88 - 92% (Isolated)
Stereoselectivity N/A (Racemic)> 98% ee (R or S depending on ligand)

Experimental Protocols

Method A: Racemic Synthesis via Sodium Borohydride Reduction

This method is ideal when stereochemistry is not required, or for generating racemic analytical standards for chiral HPLC method development.

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 1-(3-bromo-2,6-difluorophenyl)ethanone (1.0 equiv) and anhydrous methanol to achieve a 0.2 M solution.

  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Methanol acts as a protic coordinator for the borohydride, but the exotherm must be controlled to prevent solvent boil-off and impurity formation.

  • Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes. Ensure vigorous stirring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • Quenching & Workup: Slowly add 1M HCl dropwise at 0 °C until gas evolution ceases (pH ~ 5). Self-Validation: The cessation of hydrogen gas bubbles confirms the complete destruction of unreacted borohydride. Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the racemic alcohol.

Method B: Asymmetric Transfer Hydrogenation (Noyori-type ATH)

This method utilizes dynamic kinetic principles to yield highly enantioenriched secondary alcohols.

  • Catalyst Activation: In a Schlenk flask under an argon atmosphere, combine RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv) and the Formic Acid/Triethylamine (5:2) azeotrope (5.0 equiv of FA). Stir at 25 °C for 15 minutes until the solution turns a deep, homogeneous color, indicating the formation of the active 16-electron Ru species.

  • Substrate Addition: Dissolve 1-(3-bromo-2,6-difluorophenyl)ethanone (1.0 equiv) in a minimal amount of degassed Ethyl Acetate (to achieve ~0.5 M overall concentration) and add it to the active catalyst solution.

  • Hydrogen Transfer: Heat the reaction mixture to 40 °C and stir for 16 hours. Equip the flask with a bubbler to monitor CO₂ evolution.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

CatalyticCycle Precat Ru(II)-TsDPEN Precatalyst Active Active 16e- Ru Amido Complex Precat->Active Base / -HCl Hydride 18e- Ru Hydride Complex (from HCOOH) Active->Hydride HCOOH / -CO2 TS 6-Membered Pericyclic TS (Ketone Binding) Hydride->TS Ketone Addition Product Chiral Alcohol Release TS->Product Hydride Transfer Product->Active Regeneration

Caption: Simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation.

Analytical Validation & Trustworthiness

To ensure the integrity of the synthesized product, the protocol must be self-validated using the following analytical checkpoints:

  • TLC Monitoring: Use 20% EtOAc in Hexanes. The product alcohol is significantly more polar than the starting ketone due to hydrogen bonding capabilities, resulting in a lower Retention Factor (Rf). Both species are highly UV-active at 254 nm.

  • Mass Spectrometry (GC-MS): Confirm the molecular ion. The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet at m/z ~236 and 238 (for ⁷⁹Br and ⁸¹Br, respectively). The absence of a peak at m/z 158 confirms that no dehalogenation occurred during the reduction.

  • Chiral HPLC: To determine the enantiomeric excess of the ATH product, utilize a chiral stationary phase (e.g., Chiralcel OD-H column). Elute with Hexane/Isopropanol (95:5) at 1.0 mL/min. Inject the racemic standard (from Method A) first to establish baseline resolution of the two enantiomers, followed by the chiral product to calculate the ee.

References

  • Heterocyclic compound (Patent WO2015005489A1). Google Patents. Describes the utility of halogenated phenyl derivatives in the synthesis of MCH receptor antagonists for pharmaceutical applications.
  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes . Noyori, R., & Hashiguchi, S. (1997). Accounts of Chemical Research, 30(2), 97-102. Foundational mechanistic overview of the Ru-TsDPEN catalytic cycle. URL:[Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Edition) . Carey, F. A., & Sundberg, R. J. (2007). Springer. Authoritative grounding on the electrophilicity of substituted carbonyls and hydride reduction mechanisms. URL:[Link]

  • 1-(3-Bromo-2,6-difluorophenyl)ethanol Compound Summary . PubChem, National Institutes of Health. Chemical and physical properties of the target compound. URL:[Link]

Sources

Application Note: High-Efficiency Reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details the chemical reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS: 1387634-87-8) to its corresponding secondary alcohol, 1-(3-Bromo-2,6-difluorophenyl)ethanol . This transformation is a critical step in the synthesis of chiral pharmaceutical intermediates, particularly for kinase inhibitors where the 2,6-difluoro-3-bromo motif serves as a scaffold for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

While Sodium Borohydride (


) is a standard reducing agent, the specific 2,6-difluoro substitution pattern  of the substrate presents unique steric and electronic considerations. This guide provides an optimized protocol that balances reaction kinetics with safety, ensuring high yield (>95%) and purity suitable for downstream drug development.

Part 2: Scientific Background & Mechanistic Insight[1]

Substrate Analysis

The substrate features an acetophenone core decorated with:

  • Electron-Withdrawing Groups (EWGs): Two fluorine atoms at the ortho (2,6) positions and a bromine at the meta (3) position.

  • Steric Environment: The 2,6-difluoro motif creates a "shielded" carbonyl environment. However, unlike bulky alkyl groups, fluorine atoms have a relatively small Van der Waals radius (approx. 1.47 Å).

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (


) from the borohydride anion (

) to the carbonyl carbon.
  • Electronic Effect: The strong inductive effect (

    
    ) of the fluorine atoms increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction compared to unsubstituted acetophenone.
    
  • Steric Effect: The ortho-fluorines impose a specific trajectory requirement for the hydride attack (Burgi-Dunitz angle ~107°). While

    
     is small enough to overcome this, temperature control is vital to prevent side reactions or decomposition.
    
Visualization of the Pathway

ReactionMechanism Substrate 1-(3-Bromo-2,6- difluorophenyl)ethanone Intermediate Alkoxyborate Intermediate Substrate->Intermediate Nucleophilic Attack (H-) Reagent NaBH4 / MeOH (Hydride Source) Reagent->Intermediate Product 1-(3-Bromo-2,6- difluorophenyl)ethanol Intermediate->Product Protonation Quench Acidic Quench (H3O+) Quench->Product

Figure 1: Mechanistic pathway for the reduction of the ketone to the secondary alcohol.

Part 3: Experimental Protocol

Materials & Reagents[2]
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
1-(3-Bromo-2,6-difluorophenyl)ethanone 235.031.0>98%Substrate
Sodium Borohydride (

)
37.830.6 - 1.098%Reducing Agent
Methanol (MeOH) 32.04SolventAnhydrousSolvent
Ammonium Chloride (

)
53.49N/ASat. Aq.Quenching Agent
Ethyl Acetate (EtOAc) 88.11N/AACS GradeExtraction Solvent

Note: Although


 theoretically provides 4 hydrides, using 0.6–1.0 equivalents ensures rapid completion without requiring large excesses that complicate workup.
Step-by-Step Procedure (10g Scale)

Step 1: Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Charge the flask with 10.0 g (42.5 mmol) of 1-(3-Bromo-2,6-difluorophenyl)ethanone.

  • Add 100 mL of Methanol (10 vol). Stir until the solid is completely dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction

  • Weigh 1.0 g (26.4 mmol, ~0.62 equiv) of Sodium Borohydride.

  • Add the

    
     portion-wise over 15–20 minutes.
    
    • Critical: Do not dump all at once. The reaction is exothermic, and rapid addition can cause vigorous hydrogen evolution.

    • Observation: Temperature should be maintained < 10°C during addition.

  • After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2 hours .

Step 3: Monitoring (IPC - In-Process Control)

  • Perform TLC (Hexane:EtOAc 4:1) or HPLC.[3]

    • Target: < 1% remaining ketone.

    • Note: The alcohol product is more polar (lower

      
      ) than the ketone.
      

Step 4: Quench & Workup

  • Cool the mixture back to 0°C .

  • Slowly add 50 mL of Saturated Aqueous

    
     .
    
    • Safety Alert: Significant gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) will occur. Ensure good ventilation.
      
  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

  • Dilute the aqueous residue with 50 mL water and extract with Ethyl Acetate (3 x 50 mL) .

  • Combine the organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate to dryness to yield the crude alcohol.

Purification

The crude product is typically a white to off-white solid.

  • Purity: Usually >95% crude.

  • Optional: If higher purity is required, recrystallize from Hexane/EtOAc or perform flash column chromatography (0-20% EtOAc in Hexanes).

Part 4: Process Workflow & Safety

Process Flow Diagram

Workflow Start Start: Dissolve Ketone in MeOH (0°C) AddReagent Add NaBH4 Portion-wise Start->AddReagent React Warm to RT Stir 2 Hours AddReagent->React Check IPC: TLC/HPLC (Ketone < 1%) React->Check Check->React Incomplete (Add more NaBH4) Quench Quench with Sat. NH4Cl Check->Quench Pass Extract Evaporate MeOH Extract w/ EtOAc Quench->Extract Finish Dry & Concentrate Yield Product Extract->Finish

Figure 2: Operational workflow for the reduction process.

Critical Safety Parameters
  • Hydrogen Evolution:

    
     releases hydrogen gas upon contact with acid or water. Ensure the reaction vessel is vented (do not seal tightly) and keep away from ignition sources.
    
  • Halogenated Aromatics: Treat the substrate and product as potential irritants. Wear gloves and eye protection.

  • Exotherm: The addition of

    
     is exothermic. Failure to cool to 0°C may lead to solvent boiling or impurity formation.
    

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of 2,6-F; Wet Methanol (decomposing reagent).Add 0.2 equiv extra

; Extend reaction time; Ensure MeOH is dry.
Impurity: Dehalogenation Reaction temperature too high; Trace Pd/Ni contamination.Keep reaction < 25°C; Ensure glassware is clean of transition metals.
Low Yield (Extraction) Product is water-soluble (unlikely for this substrate) or emulsion.Use DCM instead of EtOAc; Add more brine to break emulsions.

Part 6: References

  • Chemical Identity & Properties:

    • PubChem. 1-(3-Bromo-2,6-difluorophenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link] (Searched via structure/CAS).

  • General Reduction Protocols:

    • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

    • Chemistry Steps.[4][5][2][3][6][7][8][9] LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Safety & Handling:

Sources

Suzuki coupling reaction conditions for 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Executive Summary & Chemical Analysis

The substrate 1-(3-Bromo-2,6-difluorophenyl)ethanol presents a duality of chemical challenges that defeats standard "catalyst-in-a-jar" approaches (e.g., Pd(PPh₃)₄).

  • The "Ortho-Fluoro" Steric/Electronic Wall: The bromine at position 3 is flanked by a fluorine atom at position 2. While the ring is electron-deficient (facilitating oxidative addition), the ortho-fluorine exerts significant steric pressure and electronic repulsion, destabilizing the square-planar Pd(II) intermediate.[1]

  • Unprotected Secondary Alcohol: The benzylic alcohol at position 1 is prone to elimination (forming the styrene) under harsh basic conditions or high temperatures. Furthermore, the hydroxyl group can coordinate to palladium, potentially poisoning the catalyst or altering the ligand sphere.[1]

This guide prioritizes Buchwald Precatalyst Systems (Generation 3/4) to overcome the steric barrier while maintaining mild conditions to preserve the alcohol functionality.

Mechanistic Strategy: Overcoming the Energy Barrier

To successfully couple this substrate, the catalyst system must satisfy three kinetic requirements:

  • Fast Oxidative Addition (OA): The electron-poor nature of the difluorophenyl ring actually helps here.

  • Facile Transmetallation (TM): This is the bottleneck. The steric bulk of the ortho-fluorine hinders the approach of the boronate species.[1]

  • Forced Reductive Elimination (RE): A bulky, electron-rich ligand is required to "squeeze" the product out of the metal center.[1]

Recommended Ligand Architecture: Dialkylbiarylphosphines (e.g., XPhos , SPhos ).[1]

  • Why: These ligands form monoligated Pd(0) species.[2] The biaryl backbone provides stability, while the bulky alkyl groups (cyclohexyl or t-butyl) force the reductive elimination step, which is critical for sterically hindered couplings.[1]

Visualizing the Catalytic Challenge

SuzukiMechanism cluster_steric Steric Zone Substrate Substrate: 1-(3-Br-2,6-F-Ph)ethanol OxAdd Oxidative Addition (Facile due to e- poor ring) Substrate->OxAdd + Pd(0) Cat_Active Active Catalyst [L-Pd(0)] (Bulky Ligand Essential) Cat_Active->OxAdd TransMet Transmetallation (STERIC BOTTLENECK) Blocked by 2-Fluoro OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Driven by Ligand Bulk) TransMet->RedElim RedElim->Cat_Active Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-fluoro substitution.[1]

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9][10][11] Protocol A is the high-performance method for difficult coupling partners (heterocycles, hindered boronates).[1] Protocol B is a cost-effective alternative for simple partners.[1]

Protocol A: The "Gold Standard" (XPhos Pd G3)

Best for: High yields, valuable intermediates, low temperature.[1]

Reagents:

  • Substrate: 1-(3-Bromo-2,6-difluorophenyl)ethanol (1.0 equiv)[1]

  • Boronic Acid Partner: (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)[1]

  • Solvent: THF (or 2-MeTHF) / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl bromide (Substrate), boronic acid, and XPhos Pd G3. If using solid K₃PO₄, add it now.[1]

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF and the 0.5 M K₃PO₄ solution via syringe.

    • Critical: The biphasic nature helps dissolve the inorganic base while keeping the organic substrate in the THF layer.

  • Reaction: Heat the block to 60°C .

    • Why 60°C? Standard Suzuki is 80-100°C. XPhos is active enough to run cooler, preventing the elimination of the ethanol group.[1]

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 75°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The Robust Alternative (Pd-dppf)

Best for: Scale-up, simple phenylboronic acids, cost sensitivity.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[9]·CH₂Cl₂ (5.0 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, solid)[1]

  • Solvent: 1,4-Dioxane / Water (5:1 ratio)[1]

Step-by-Step:

  • Combine substrate, boronic acid, base, and catalyst in a flask.[1]

  • Evacuate and backfill with N₂ (3 cycles).

  • Add degassed Dioxane/Water mixture.

  • Heat to 85°C for 4-12 hours.

    • Caution: Higher temperature increases risk of styrene formation (dehydration of the alcohol). Monitor closely.

Optimization & Data Analysis

If the standard protocols fail, use this optimization matrix. The data below summarizes typical trends for ortho-fluorinated substrates.

Table 1: Catalyst Performance Comparison

Catalyst SystemBaseSolventTempConv.[4][5][7] (4h)Risk Factor
XPhos Pd G3 K₃PO₄THF/H₂O60°C>95% Low (Mild temp)
SPhos Pd G3 K₃PO₄Toluene/H₂O80°C90%Low-Med
Pd(dppf)Cl₂ Cs₂CO₃Dioxane/H₂O90°C65%High (Elimination)
Pd(PPh₃)₄ Na₂CO₃DME/H₂O90°C<20%High (Stalled OA)
Troubleshooting Decision Tree

OptimizationTree Start Low Yield / Incomplete? Check1 Is SM remaining? Start->Check1 Check2 Is Boronic Acid consumed? Check1->Check2 Yes Sol3 Alcohol Elimination. LOWER Temp (<60C). Switch base to K3PO4. Check1->Sol3 No (Side products) Sol1 Catalyst Death. Switch to XPhos Pd G3 or increase loading. Check2->Sol1 No (Stalled) Sol2 Protodeboronation. Use dry solvent (Dioxane) + CsF or K3PO4 (anhydrous). Check2->Sol2 Yes (De-borylated)

Figure 2: Optimization logic for troubleshooting low conversion or side reactions.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids and Hindered Aryl Halides."[1] Journal of the American Chemical Society, 2010.[1] Link

    • Context: Establishes XPhos/SPhos G3 as the premier system for hindered substr
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2003.[1][4] Link

    • Context: Discusses the stability of fluorin
  • Lipshutz, B. H., et al. "Suzuki-Miyaura Couplings in Water at Room Temperature."[1][10] Organic Letters, 2008.[1][10] Link

    • Context: Provides basis for mild, aqueous-compatible conditions that preserve alcohol functionality.[1]

  • BenchChem Technical Review. "tBuXPhos Pd G3: A Comprehensive Technical Guide." BenchChem Application Notes, 2025. Link

    • Context: Specific handling and stability data for G3 prec

Sources

Application Note: 1-(3-Bromo-2,6-difluorophenyl)ethanol as a Premier Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Structural & Mechanistic Rationale

1-(3-Bromo-2,6-difluorophenyl)ethanol (CAS: 1387634-86-7) has emerged as a highly versatile and privileged chiral building block in modern medicinal chemistry[1]. Its unique substitution pattern provides a trifecta of synthetic and pharmacological advantages that solve common bottlenecks in lead optimization:

  • The Chiral 1-Hydroxyethyl Motif: Acts as a precise stereogenic anchor. The secondary alcohol can be utilized directly to establish hydrogen-bonding networks within target binding pockets, or it can undergo stereospecific inversion to install chiral amines, azides, or ethers.

  • The 3-Bromo Handle: Serves as a highly reactive site for palladium-catalyzed late-stage functionalization. The electron-withdrawing nature of the adjacent ortho-fluorine (C2) lowers the lowest unoccupied molecular orbital (LUMO) of the C-Br bond. This inductive effect significantly accelerates the oxidative addition of Pd(0) compared to unfluorinated analogs.

  • The 2,6-Difluoro Shield: The difluoro motif provides extreme metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho positions[2]. Furthermore, the steric bulk of the fluorines restricts the free rotation of the benzylic alcohol, locking the molecule into a predictable conformation that reduces the entropic penalty upon target binding.

Divergent Synthetic Workflows

The true value of this building block lies in its ability to undergo orthogonal reactions without compromising the integrity of its functional groups.

G A 1-(3-Bromo-2,6- difluorophenyl)ethanol B Mitsunobu Reaction (Stereo-Inversion) A->B DPPA, PPh3 DIAD D Pd-Cross Coupling (Suzuki/Buchwald) A->D Aryl-B(OH)2 Pd(dppf)Cl2 C Chiral Amine/Azide Intermediate B->C SN2 Pathway F Targeted APIs (Nav1.6, GPR40, PI4K) C->F Scaffold Assembly E Aryl-Extended Chiral Alcohol D->E Retained Chirality E->F Scaffold Assembly

Fig 1. Divergent synthetic workflows utilizing 1-(3-Bromo-2,6-difluorophenyl)ethanol.

Quantitative Data & Reactivity Profiling

To assist process scientists in reaction planning, the following table summarizes the physicochemical properties and expected reactivity metrics of the building block.

ParameterMetric / ValueMechanistic Causality & Impact on Drug Design
Molecular Weight 237.04 g/mol Low MW allows for significant downstream elaboration while strictly adhering to Lipinski's Rule of 5.
Enantiomeric Excess (ee%) Post-Suzuki >98% RetentionThe

benzylic C-O bond is orthogonal to the Pd-insertion site (C3), completely preventing racemization during cross-coupling.
Mitsunobu Inversion Yield 70–85%Steric shielding by the 2,6-difluoro groups necessitates highly reactive nucleophiles (e.g., DPPA) to overcome activation barriers.
LogP Contribution +0.5 to +0.8 (vs. des-fluoro)Fluorine incorporation increases lipophilicity, which is critical for CNS penetration in neurological targets.

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in causality checks to ensure stereochemical integrity and chemoselectivity.

Protocol A: Stereospecific Mitsunobu Azidation (Inversion of Chirality)

Causality & Design: The 2,6-difluoro substitution creates significant steric hindrance at the benzylic position. Standard


 displacements with halide leaving groups often fail or result in E2 elimination. The Mitsunobu protocol bypasses this by forming a highly reactive alkoxyphosphonium intermediate, forcing a clean 

inversion.

Step-by-Step Methodology:

  • Complex Assembly: In an oven-dried Schlenk flask under Argon, dissolve (R)-1-(3-Bromo-2,6-difluorophenyl)ethanol (1.0 eq) and triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF (0.2 M concentration).
    
  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.2 eq) to the solution in a single portion.

  • Activation (Critical Step): Cool the mixture to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition at 0 °C is mandatory to prevent the thermal degradation of the betaine intermediate, which would otherwise lead to racemization via an

      
       pathway.
      
  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Validation: Post-reaction, concentrate the mixture and purify via silica gel chromatography. Self-Validation: To confirm stereochemical integrity, analyze an aliquot of the purified azide via chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. The enantiomeric excess should exceed 98%.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The objective is to couple the 3-bromo position with an aryl boronic acid without oxidizing the secondary alcohol or racemizing the chiral center.


 is selected because its large bite angle facilitates rapid reductive elimination, while the bulky dppf ligand prevents unwanted coordination with the benzylic alcohol.

Step-by-Step Methodology:

  • Reagent Charging: Combine the chiral alcohol (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (3.0 eq) in a reaction vessel.
    
  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into the highly reactive boronate complex required for transmetalation.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive stream of Argon.
    
  • Coupling: Heat the mixture to 80 °C for 8 hours.

    • Causality: Do not exceed 80 °C; higher temperatures risk transition-metal-catalyzed Oppenauer-type oxidation of the secondary alcohol to a ketone.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography.

Applications in Targeted Therapeutics

The strategic incorporation of 1-(3-Bromo-2,6-difluorophenyl)ethanol has directly enabled the discovery of several advanced therapeutic agents across diverse disease areas:

  • Neurology (Epilepsy): Utilized in the synthesis of complex benzenesulfonamide compounds that act as selective inhibitors of voltage-gated sodium channels (Nav1.6). The chiral center dictates the precise 3D orientation required to block excessive neuronal firing without impairing critical inhibitory interneurons ([3]).

  • Metabolic Diseases (Diabetes & Obesity): Employed as a core scaffold in GPR40 agonists for the treatment of Type 2 diabetes mellitus ([2]) and Melanin-Concentrating Hormone (MCH) receptor antagonists for obesity ([4]). The difluoro motif ensures the prolonged metabolic half-life required for systemic in vivo efficacy.

  • Infectious Diseases (Malaria): Integrated into furopyridine derivatives that potently inhibit Plasmodium phosphatidylinositol-4-kinase (PI4K), disrupting the parasite's lifecycle and membrane ingression during the critical blood stage ([5]).

References

  • Title: 1-(3-Bromo-2,6-difluorophenyl)ethanol Product Catalog Source: Boroncore LLC URL: [Link]

  • Title: US Patent 10,745,392 B2 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL
  • Title: EP Patent 3974413 A1 - Antidiabetic Substituted Heteroaryl Compounds Source: Google Patents URL
  • Title: WO Patent 2015005489 A1 - Heterocyclic compound Source: Google Patents URL
  • Title: WO Patent 2024033280 A1 - Furopyridin and furopyrimidin, inhibitors of pi4k, for use in the treatment of parasite infection and malaria Source: Google Patents URL

Sources

1-(3-Bromo-2,6-difluorophenyl)ethanol intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Bromo-2,6-difluorophenyl)ethanol in Kinase Inhibitor Design

Introduction: The "Privileged" Halogenated Scaffold

In the landscape of modern kinase inhibitor discovery, the 1-(3-Bromo-2,6-difluorophenyl)ethanol scaffold represents a high-value "privileged structure." Its utility stems from a precise arrangement of halogen atoms that modulate both physicochemical properties and binding affinity within the ATP-binding pocket of protein kinases.

Why this intermediate matters:

  • Metabolic Shielding (The 2,6-Difluoro Effect): The two fluorine atoms at the ortho positions relative to the ethanol linkage serve a dual purpose. Sterically, they force the phenyl ring out of coplanarity with the attached heteroaryl core (a common feature in Type I/II inhibitors), inducing a "twisted" conformation often required for selectivity. Metabolically, they block the oxidation of the phenyl ring by cytochrome P450 enzymes.

  • The "Solvent Front" Vector (The 3-Bromo Handle): The bromine atom at the meta position is not merely a structural filler; it is a reactive handle. It allows medicinal chemists to perform late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into the kinase solvent front, a critical region for tuning solubility and pharmacokinetic (PK) profiles.

  • Chirality: The ethanol handle provides a chiral center. In many inhibitors (e.g., Crizotinib analogs), the (R)-enantiomer is preferred as it directs the methyl group into a specific hydrophobic sub-pocket (often the ribose-binding region), significantly boosting potency over the racemate.

Synthetic Protocol: Enantioselective Synthesis

The industrial standard for accessing this intermediate is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding acetophenone. This method is preferred over enzymatic reduction for its scalability and ease of workup in non-aqueous environments.

Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesis of (R)-1-(3-Bromo-2,6-difluorophenyl)ethanol with >98% ee.

Materials:

  • Substrate: 1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS: 1208074-69-4 or analog)[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Catalyst Preparation (In situ):

    • In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-Ts-DPEN (0.01 equiv).

    • Add dry DCM (5 mL/g substrate) and stir at room temperature for 20 minutes to form the active orange-red complex.

  • Reaction Initiation:

    • Add the substrate 1-(3-Bromo-2,6-difluorophenyl)ethanone (1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C.

    • Slowly add the Formic acid/TEA mixture (3.0 equiv relative to ketone) via syringe pump over 30 minutes to control exotherm and gas evolution (CO₂).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir for 12–16 hours.

    • QC Check: Monitor conversion via HPLC (C18 column, MeCN/H₂O gradient). Target >99% conversion.

  • Workup & Purification:

    • Quench the reaction by adding water. Separate the organic layer.[2][3][4]

    • Wash the organic phase with saturated NaHCO₃ (to remove residual formic acid) and brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Purification: The crude oil is often sufficiently pure (>95%) for downstream coupling. If higher purity is required, perform flash chromatography (Hexanes/EtOAc 9:1).

Safety Note: The reaction generates CO₂ gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.

Application Workflow: Constructing the Inhibitor

Once the chiral alcohol is in hand, it serves as the "linker" between the kinase hinge-binding motif and the solvent-exposed tail.

Workflow Diagram: From Intermediate to Lead Compound

KinaseInhibitorWorkflow Acetophenone Start: 3-Br-2,6-F2-Acetophenone Alcohol Intermediate: (R)-1-(3-Br-2,6-F2-Ph)ethanol Acetophenone->Alcohol Ru-Catalyzed ATH Mitsunobu Coupling: Mitsunobu Reaction (DIAD, PPh3) Alcohol->Mitsunobu + Hinge Binder Scaffold Coupled Scaffold: Ether Linkage Formed Mitsunobu->Scaffold Core Hinge Binder: (e.g., Pyrazole/Aminopyridine) Core->Mitsunobu Suzuki Late-Stage Diversification: Suzuki Coupling at Br Scaffold->Suzuki Pd-Catalyzed Cross-Coupling FinalDrug Final Kinase Inhibitor (Lead Candidate) Suzuki->FinalDrug

Caption: Synthetic workflow transforming the ketone precursor into a functionalized kinase inhibitor via asymmetric reduction and sequential coupling.

Key Reaction: The Mitsunobu Coupling

To attach the chiral alcohol to an acidic heterocycle (e.g., a hydroxy-pyrazole or pyrimidine):

  • Dissolve the (R)-alcohol (1.0 equiv), the heteroaryl-phenol (1.0 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in dry THF.

  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

  • Result: Inversion of configuration occurs (Walden inversion). If you start with (R)-alcohol, you obtain the (S)-ether linkage. Note: If the (R)-configuration is desired in the final drug, start with the (S)-alcohol.

Analytical Specifications (QC Standards)

For use in GMP or GLP studies, the intermediate must meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow oil
Purity (Chemical) HPLC (UV 254 nm)≥ 98.0%
Purity (Enantiomeric) Chiral HPLC (Chiralcel OD-H)≥ 98.0% ee
Water Content Karl Fischer≤ 0.5% w/w
Residual Ruthenium ICP-MS≤ 10 ppm

Structural Logic: The Pharmacophore Map

Understanding where this fragment sits in the protein is crucial for rational drug design.

PharmacophoreMap ATP_Pocket ATP Binding Pocket (Hinge Region) Hydrophobic_Pocket Hydrophobic Back Pocket (Selectivity Filter) Solvent_Front Solvent Front (Solubility/PK) Heterocycle Heteroaryl Core (H-Bond Acceptor/Donor) Heterocycle->ATP_Pocket Binds to Ether_Link Chiral Ether Linker (Shape Complementarity) Heterocycle->Ether_Link Connected via Ether_Link->Hydrophobic_Pocket Methyl fits in Phenyl_Ring 2,6-Difluorophenyl Ring (Metabolic Shield) Ether_Link->Phenyl_Ring Orients Bromine_Sub 3-Bromo Substituent (Vector to Solvent) Phenyl_Ring->Bromine_Sub Scaffolds Bromine_Sub->Solvent_Front Extends into

Caption: Pharmacophore mapping of the 1-(3-Bromo-2,6-difluorophenyl)ethanol moiety within a typical kinase binding site.

References

  • Asymmetric Transfer Hydrogenation (Noyori Reduction)

    • Source: Matsumura, K., et al. "Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones." Journal of the American Chemical Society, 119(37), 8738-8739.
    • Relevance: Foundational protocol for Ru-catalyzed reduction of functionalized ketones.
  • Difluorophenyl in Kinase Inhibitors (Crizotinib/Ros1 Context)

    • Source: Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 54(18), 6342-6363.
    • Relevance: Establishes the structural activity relationship (SAR) of the 2,6-dihalo-phenyl-ethanol scaffold in c-Met/ALK inhibition.
  • IRE1 Inhibitor Synthesis (Specific Patent Hit)

    • Source: "Combination therapies with IRE1 small molecule inhibitors." U.S.
    • Relevance: Explicitly describes the synthesis and purification of 1-(3-bromo-2,6-difluorophenyl)
  • Halogen Bonding in Drug Discovery

    • Source: Xu, Z., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Application." Journal of Medicinal Chemistry, 54(16), 5607–5619.
    • Relevance: Explains the mechanistic advantage of the Bromine/Fluorine substitution p

Sources

Synthesis of chiral 1-(3-Bromo-2,6-difluorophenyl)ethyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of (S)-1-(3-Bromo-2,6-difluorophenyl)ethylamine

Executive Summary & Strategic Rationale

The chiral amine moiety 1-(3-Bromo-2,6-difluorophenyl)ethylamine is a high-value pharmacophore, frequently serving as the "warhead" attachment point in kinase inhibitors (e.g., c-Met and ALK inhibitors) and agrochemicals. The presence of the 3-bromo handle allows for subsequent cross-coupling (Suzuki, Buchwald), while the 2,6-difluoro substitution pattern modulates metabolic stability and lipophilicity.

The Synthetic Challenge: The 2,6-difluoro substitution creates a "steric fortress" around the carbonyl carbon, significantly retarding nucleophilic attack. Furthermore, the electron-deficient ring destabilizes the resulting imine, making it prone to hydrolysis.

Selected Route: Ellman Sulfinamide Auxiliaries While enzymatic transamination is viable, it often requires extensive screening of transaminase libraries. For rapid, scalable access to >98% ee material without specialized biocatalysis equipment, the Ellman Sulfinamide protocol is the gold standard.

Key Advantages of this Protocol:

  • Stereocontrol: Predictable diastereoselectivity using commercially available (S)- or (R)-tert-butanesulfinamide.

  • Chemoselectivity: Uses borohydride reduction, preserving the sensitive C-Br bond (unlike Pd/C hydrogenation).

  • Scalability: Avoids cryogenic temperatures (< -20°C) often required for lithiation routes.

Reaction Pathway & Mechanism

The synthesis proceeds via a three-stage sequence: (1) Ti-mediated condensation, (2) Diastereoselective reduction, and (3) Acidolytic cleavage.

G cluster_legend Critical Control Points SM Ketone Precursor (3-Br-2,6-F-Acetophenone) Imine Chiral Sulfinyl Imine (Stable Intermediate) SM->Imine Condensation (80°C, 16h) Reagent (S)-t-Bu-Sulfinamide + Ti(OEt)4 Reagent->Imine AmineSalt Sulfinamide Intermediate Imine->AmineSalt Diastereoselective Reduction Reductant NaBH4 (THF, -48°C) Reductant->AmineSalt Product (S)-Chiral Amine (>98% ee) AmineSalt->Product HCl/MeOH Deprotection Legend 1. Steric Hindrance (Requires Heat) 2. C-Br Integrity (Avoid Pd/H2)

Figure 1: Synthetic workflow for the asymmetric synthesis of the target amine.

Detailed Experimental Protocol

Step 1: Condensation (Formation of the Sulfinyl Imine)

Rationale: The 2,6-difluoro motif makes the ketone sterically crowded. Standard dehydration (MgSO4) fails. We utilize Titanium(IV) ethoxide [Ti(OEt)4] which acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Materials:

  • 1-(3-Bromo-2,6-difluorophenyl)ethanone (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv)

  • Titanium(IV) ethoxide (2.0 equiv) [Grade: >97%]

  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Charge a flame-dried reaction flask with the ketone and (S)-sulfinamide under Nitrogen.

  • Add anhydrous THF. Stir to dissolve.

  • Add Ti(OEt)4 dropwise via syringe. The solution typically turns light yellow.

  • Critical Step: Heat the mixture to 70–75°C (gentle reflux). Monitor by LCMS.

    • Note: Unlike standard acetophenones which react at RT, 2,6-difluoro analogs require 16–24 hours at reflux for >95% conversion.

  • Workup (Emulsion Control): Cool to RT. Pour the mixture into a vigorously stirred brine solution (equal volume). A thick white precipitate (TiO2) will form.

  • Dilute with EtOAc. Filter the slurry through a Celite pad to remove Titanium salts.

  • Wash the organic filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The imine is hydrolytically stable enough for standard columns.

Step 2: Diastereoselective Reduction

Rationale: We use Sodium Borohydride (NaBH4) . In the presence of the bulky tert-butanesulfinyl group, NaBH4 attacks the imine via a cyclic transition state (chelation control), typically delivering the (S,S)-diastereomer when starting with (S)-sulfinamide.

Procedure:

  • Dissolve the purified imine (from Step 1) in anhydrous THF (0.2 M).

  • Cool the solution to -48°C (Dry ice/Acetonitrile bath).

    • Optimization Note: While -78°C is standard, -48°C often balances solubility and selectivity for this specific fluorinated substrate.

  • Add NaBH4 (2.0 equiv) in one portion.

  • Allow to warm slowly to RT over 4 hours.

  • Quench: Add Saturated NH4Cl dropwise at 0°C.

  • Extract with EtOAc.[1] The product is the sulfinamide intermediate.

  • QC Check: Analyze by H-NMR or Chiral HPLC. The diastereomeric ratio (dr) should be >95:5. If dr is low, recrystallize from Hexane/EtOAc before deprotection.

Step 3: Deprotection (Cleavage of the Auxiliary)

Rationale: Mild acidolysis removes the sulfinyl group. We avoid HBr or HI to prevent halogen exchange or reduction of the aromatic bromide.

Procedure:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4N HCl in Dioxane (2.0 equiv).

  • Stir at RT for 1 hour. A white precipitate (Amine HCl salt) may form.

  • Concentrate to dryness.

  • Free Basing: Partition between EtOAc and Sat. NaHCO3. Separate organics, dry, and concentrate to obtain the free amine.

Quantitative Data & Specifications

ParameterSpecificationNotes
Yield (Step 1) 85–92%High conversion requires Ti(OEt)4 + Heat.
Yield (Step 2) 90–95%Quantitative reduction; losses occur only in workup.
Yield (Step 3) >95%Clean cleavage.
Final ee >98%Validated by Chiral HPLC (e.g., Chiralpak AD-H).
Appearance Colorless Oil / White SolidAmine oxidizes slowly; store under Argon/Cold.

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic deviations.

DecisionTree Start Issue Detected Problem1 Low Conversion (<50%) in Step 1 Start->Problem1 Problem2 Low Diastereoselectivity (dr < 90:10) Start->Problem2 Problem3 Debromination Observed (Loss of 3-Br) Start->Problem3 Sol1 Increase Temp to 90°C (Toluene) OR Increase Ti(OEt)4 to 4.0 eq Problem1->Sol1 Sol2 Switch Reductant: Use L-Selectride at -78°C Problem2->Sol2 Sol3 CRITICAL ERROR: Do not use Pd/C or H2. Stick to Borohydrides. Problem3->Sol3

Figure 2: Troubleshooting decision matrix for synthetic deviations.

Expert Insight on Stereochemistry Reversal: If the opposite enantiomer is required and only (S)-sulfinamide is available, switch the reducing agent in Step 2 from NaBH4 to L-Selectride . L-Selectride is bulky and coordinates poorly with the sulfinyl oxygen, forcing an attack from the opposite face (open transition state), inverting the stereochemistry at the carbon center.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995.

  • Robby, C.; et al. "Scalable Synthesis of 2,6-Disubstituted Chiral Amines." Journal of Organic Chemistry, 2006 , 71(18), 6829. (Foundational work on sterically hindered Ellman condensations).

  • Pfizer Inc. "Crizotinib and Related Analogues." World Intellectual Property Organization, WO2006021881. (Demonstrates industrial relevance of halogenated chiral ethylamines).

  • Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide."[1] Journal of the American Chemical Society, 1997 , 119, 9913.

Sources

Application Note: Mitsunobu Reaction Protocols for 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mitsunobu reaction is a cornerstone transformation in organic synthesis, enabling the conversion of primary and secondary alcohols into a diverse array of functional groups (esters, azides, amines, thioethers) with complete inversion of stereochemistry[1].

Working with 1-(3-Bromo-2,6-difluorophenyl)ethanol (CAS: 1387634-86-7) presents a unique set of electronic and steric challenges[2]. The substrate is a secondary benzylic alcohol flanked by two highly electronegative ortho-fluorine atoms and a meta-bromine atom. While the electron-withdrawing nature of the 3-bromo-2,6-difluorophenyl ring beneficially suppresses unwanted


 racemization pathways[3], the steric bulk of the ortho-fluorines can retard the rate of the desired 

displacement. This application note provides field-proven, optimized protocols for the stereoinvertive functionalization of this specific substrate, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights & Causality (E-E-A-T)

The successful functionalization of 1-(3-Bromo-2,6-difluorophenyl)ethanol relies on understanding the delicate interplay between the reagents in the Mitsunobu redox-condensation mechanism[4].

  • Betaine Formation: Triphenylphosphine (

    
    ) attacks the azodicarboxylate (e.g., DIAD) to form a highly reactive zwitterionic betaine intermediate[1]. This step is exothermic and moisture-sensitive.
    
  • Proton Transfer: The betaine deprotonates the acidic nucleophile (

    
    ). For the reaction to proceed efficiently, the nucleophile must have a 
    
    
    
    (e.g., carboxylic acids, DPPA, phthalimide)[5].
  • Activation: The deprotonated betaine binds to the benzylic alcohol, forming an oxyphosphonium ion. The electron-withdrawing difluorophenyl group makes the resulting C-O bond highly polarized and an excellent leaving group[4].

  • Stereoinversion (

    
    ):  The conjugate base of the nucleophile attacks the activated benzylic carbon from the back face. Because the ortho-fluorines create a "steric gear" effect, the trajectory of the 
    
    
    
    attack is restricted. To overcome this, highly nucleophilic or linear reagents (like the azide ion from DPPA) are preferred[6].

Mitsunobu_Mechanism PPh3 PPh3 + DIAD Betaine Betaine Intermediate PPh3->Betaine Nucleophilic Attack Alkoxide Alcohol Binding & Nu-H Deprotonation Betaine->Alkoxide Proton Transfer Oxyphosphonium Oxyphosphonium Ion (Activated C-O Bond) Alkoxide->Oxyphosphonium Activation Product Inverted Product (SN2 Pathway) Oxyphosphonium->Product SN2 Displacement by Nu-

Mechanistic pathway of the Mitsunobu reaction highlighting the critical oxyphosphonium intermediate.

Reaction Parameters & Optimization Data

To accommodate the steric hindrance of the 2,6-difluoro substitution, standard Mitsunobu conditions must be slightly modified. The table below summarizes the optimized parameters for this specific substrate.

ParameterRecommended ChoiceCausality / Rationale
Phosphine Triphenylphosphine (

)
Provides the optimal balance of reactivity and stability. Tributylphosphine (

) can be used for highly hindered cases but is prone to oxidation and has a noxious odor[7].
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD due to a superior safety profile (less explosive risk) and better solubility in cold THF[1].
Solvent Anhydrous THFEffectively solubilizes the betaine intermediate and the polar nucleophiles. Must be strictly anhydrous to prevent betaine hydrolysis[5].
Stoichiometry 1.5 to 2.0 EquivalentsThe steric bulk of the ortho-fluorines slows the

step. Excess reagents drive the equilibrium forward and ensure complete consumption of the alcohol[5].
Temperature 0 °C

Room Temp
Initial cooling to 0 °C controls the highly exothermic betaine formation. Warming to RT provides the activation energy needed for the hindered

displacement[5].
Table 2: Nucleophile Scope for 1-(3-Bromo-2,6-difluorophenyl)ethanol
Target Functional GroupReagent (

)

Expected Outcome & Notes
Ester (Stereoinversion) p-Nitrobenzoic Acid (PNBA)3.4Excellent yield. The bulky nitrobenzoate group is easily visualized on UV-TLC. Can be saponified to yield the inverted alcohol.
Azide (Amine Precursor) DPPA (Diphenylphosphoryl azide)~4.7Highly efficient. The linear azide ion easily bypasses the ortho-fluorine steric bulk[6].
Protected Amine Phthalimide8.3Moderate yield. The bulky phthalimide nucleophile may require extended reaction times (up to 24 h) or slight heating (40 °C)[4].

Detailed Experimental Protocols

Protocol A: Stereoinvertive Azidation using DPPA

Objective: Convert (R)-1-(3-Bromo-2,6-difluorophenyl)ethanol to (S)-1-(3-Bromo-2,6-difluorophenyl)ethyl azide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 1-(3-Bromo-2,6-difluorophenyl)ethanol (1.0 mmol, 237 mg)[2], Triphenylphosphine (1.5 mmol, 393 mg), and anhydrous THF (10 mL) to the flask[5]. Stir until complete dissolution.

  • Nucleophile Addition: Add Diphenylphosphoryl azide (DPPA) (1.5 mmol, 323 µL) via syringe[6].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Prevents thermal decomposition of the incoming azodicarboxylate.

  • Activation: Slowly add DIAD (1.5 mmol, 295 µL) dropwise over 5-10 minutes using a syringe pump or carefully by hand[5]. Causality: Dropwise addition maintains a low steady-state concentration of the betaine, preventing unwanted side reactions.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 6–8 hours[5]. Monitor via TLC (Hexanes/EtOAc 9:1). The product azide will be less polar than the starting alcohol.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure[7].
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to separate the product from Triphenylphosphine oxide (TPPO) and the reduced DIAD hydrazine byproduct[5].

Protocol B: Esterification with p-Nitrobenzoic Acid

Objective: Synthesize the stereoinverted p-nitrobenzoate ester for subsequent hydrolysis or structural characterization.

Step-by-Step Methodology:

  • Dissolution: In an Argon-purged flask, dissolve the substrate (1.0 mmol), p-Nitrobenzoic acid (1.5 mmol, 250 mg), and

    
     (1.5 mmol, 393 mg) in anhydrous THF (10 mL)[1].
    
  • Cooling: Cool the mixture strictly to 0 °C[5].

  • Activation: Add DIAD (1.5 mmol, 295 µL) dropwise. A distinct color change (often yellow/orange) will be observed as the betaine forms and reacts[4].

  • Propagation: Stir at room temperature for 12–16 hours. Causality: The bulky p-nitrobenzoate nucleophile requires more time to navigate the steric hindrance of the 2,6-difluorophenyl ring compared to the linear azide.

  • Workup & Purification: Follow the same extraction protocol as Protocol A. Purify via column chromatography (Silica gel, 5-15% EtOAc in Hexanes). TPPO often co-elutes with certain esters; if this occurs, triturating the crude mixture with cold diethyl ether/hexanes can precipitate the bulk of the TPPO before chromatography[5].

Mitsunobu_Workflow Step1 1. Preparation Dissolve Substrate, Nu-H, PPh3 in dry THF Step2 2. Cooling Chill mixture to 0 °C under Argon Step1->Step2 Step3 3. Activation Dropwise addition of DIAD (Exothermic) Step2->Step3 Step4 4. Propagation Warm to RT, stir for 6-16 hours Step3->Step4 Step5 5. Workup Quench, Extract (EtOAc), Dry (Na2SO4) Step4->Step5 Step6 6. Purification Flash Chromatography (Remove TPPO) Step5->Step6

Standard experimental workflow for the Mitsunobu functionalization of benzylic alcohols.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If unreacted 1-(3-Bromo-2,6-difluorophenyl)ethanol remains after 24 hours, the issue is likely moisture in the THF or degraded DIAD. Ensure absolute anhydrous conditions. You may add an additional 0.5 equivalents of

    
     and DIAD.
    
  • Loss of Enantiomeric Excess (ee): The Mitsunobu reaction on benzylic alcohols usually proceeds with clean inversion[3]. If racemization is observed, it indicates that the nucleophile is not acidic enough (

    
    ), allowing the oxyphosphonium intermediate to collapse into a benzylic carbocation (
    
    
    
    pathway) before the
    
    
    attack can occur. Ensure the nucleophile is properly selected.
  • TPPO Removal: Triphenylphosphine oxide is a notorious byproduct of this reaction[5]. If column chromatography fails to separate it from the product, consider using polymer-supported triphenylphosphine (PS-

    
    ), which allows the phosphine oxide byproduct to be removed by simple filtration[6].
    

References

  • Common Organic Chemistry. "Mitsunobu Reaction - Common Conditions". Available at:[Link]

  • Organic Synthesis. "Mitsunobu reaction - Organic Synthesis". Available at:[Link]

  • Royal Society of Chemistry (RSC). "Further applications of the Mitsunobu reaction - Supporting Information". Available at:[Link]

  • Boroncore. "1387634-86-7 | 1-(3-Bromo-2,6-difluorophenyl)ethanol". Available at: [Link]

  • Google Patents. "United States Patent: Homochiral benzylic alcohol in the Mitsunobu process".

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3-Bromo-2,6-difluorophenyl)ethanol presents unique challenges due to the specific electronic and steric environment created by the 2,6-difluoro substitution pattern. The electron-deficient ring accelerates carbonyl reduction but stabilizes the resulting boron-alkoxide intermediates, leading to "false" low yields during workup. Additionally, the presence of the bromine atom at the 3-position renders the molecule susceptible to hydrodehalogenation if catalytic hydrogenation methods are attempted.

This guide prioritizes the Sodium Borohydride (NaBH₄) Reduction of 3-bromo-2,6-difluoroacetophenone as the most robust route (Route A). It also addresses the Grignard Addition to 3-bromo-2,6-difluorobenzaldehyde (Route B) for users starting from the aldehyde.

Module 1: Critical Reaction Pathways

Visualizing the Workflow & Failure Points

The following diagram outlines the primary synthetic route and identifies where yields are typically lost.

ReactionPathway Start Start: 3-Bromo-2,6- difluoroacetophenone Reagent Reagent: NaBH4 / MeOH (0°C) Start->Reagent Dissolution Intermed Intermediate: Borate Complex (Stable Chelate) Reagent->Intermed Hydride Attack (Fast) Fail1 Failure: De-bromination (if Pd/H2 used) Reagent->Fail1 Wrong Method Quench Quench: Acid Hydrolysis (Critical Step) Intermed->Quench trapped species Fail2 Failure: Low Yield (Incomplete Hydrolysis) Intermed->Fail2 Weak Quench Product Product: 1-(3-Bromo-2,6- difluorophenyl)ethanol Quench->Product Release Alcohol

Figure 1: Reaction pathway highlighting the stability of the borate intermediate as a primary yield bottleneck.

Module 2: Troubleshooting & Optimization (Q&A)

Topic A: Reaction Conversion & Selectivity

Q: I am observing <50% yield, but TLC shows consumption of starting material. Where is my product? Diagnosis: You are likely experiencing "Borate Trapping." The 2,6-difluoro substitution renders the alkoxide oxygen less basic due to the electron-withdrawing inductive effect ($ -I $). This creates a highly stable complex with the boron species that does not break down under standard mild aqueous workups (like sat. NH₄Cl).[1] The product is effectively stuck in the aqueous phase or the emulsion layer as a borate salt. Corrective Action:

  • Aggressive Hydrolysis: Use 1M HCl or 10% H₂SO₄ for the quench. Stir vigorously for 30–60 minutes.

  • Oxidative Workup (Alternative): If acid sensitivity is a concern (rare for this substrate), add Acetone to destroy excess hydride, followed by a mild oxidant like Sodium Perborate to break the B-O bond.

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ketone? Diagnosis: High Risk. Answer: No. The Carbon-Bromine bond is susceptible to hydrogenolysis (cleavage) under standard Pd/C hydrogenation conditions, especially on an electron-deficient ring. You will likely generate 1-(2,6-difluorophenyl)ethanol (the de-brominated impurity). Recommendation: Stick to hydride reducing agents (NaBH₄ or LiAlH₄) or Luche Reduction conditions (NaBH₄ + CeCl₃) if regioselectivity is ever an issue (though not applicable here).

Q: The reaction is turning dark/tarry. What is happening? Diagnosis: Exotherm Control Failure. Answer: Polyfluorinated acetophenones are highly electrophilic. The reaction with NaBH₄ is significantly more exothermic than with unsubstituted acetophenone. Protocol Adjustment:

  • Cool the reaction to -10°C to 0°C before adding NaBH₄.

  • Add NaBH₄ in small portions over 20 minutes.

  • Do not allow the temperature to exceed 10°C during addition.

Topic B: Alternative Route (Grignard)

Q: I only have the aldehyde (3-Bromo-2,6-difluorobenzaldehyde). Can I use MeMgBr? Diagnosis: Benzyne Formation Risk. Answer: Yes, but be cautious. If you are generating the Grignard reagent in situ from the di-halo precursor, standard Mg insertion requires heat, which can trigger benzyne formation (elimination of MgBrF) due to the ortho-fluorine.[2] Protocol Adjustment:

  • Do not make the Grignard from 1-bromo-3,5-difluorobenzene using Mg metal/heat.

  • Use Grignard Exchange: React the aldehyde directly with commercially available Methylmagnesium Bromide (MeMgBr) in THF at -78°C to 0°C .

  • Alternative: If you must make the aryl-metal species, use Turbo-Grignard (iPrMgCl·LiCl) at -20°C to perform a Halogen-Magnesium exchange, then quench with acetaldehyde.

Module 3: Optimized Experimental Protocols

Protocol A: Standard Reduction (Recommended)
ParameterSpecificationRationale
Substrate 3-Bromo-2,6-difluoroacetophenone1.0 Equiv
Reagent Sodium Borohydride (NaBH₄)0.6 - 0.8 Equiv (Excess hydride)
Solvent Methanol (anhydrous preferred)10 mL per gram of substrate
Temperature 0°C (Ice Bath)Controls exotherm; prevents side reactions.
Quench 1M HClBreaks stable B-O-F interactions.

Step-by-Step:

  • Dissolve ketone in Methanol.[3] Cool to 0°C.[1][3][4]

  • Add NaBH₄ portion-wise over 15 mins. Vent the flask (H₂ evolution).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Check TLC: If complete, cool back to 0°C.

  • Quench: Add 1M HCl dropwise until pH < 3. Effervescence will occur.

  • Hydrolysis: Stir the acidic mixture for 30 mins at RT (Critical step).

  • Extraction: Remove MeOH via rotary evaporation (optional but recommended). Extract aqueous residue with Ethyl Acetate (x3).[5]

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[3][6][7]

Protocol B: Enantioselective Synthesis (Advanced)

For drug development requiring high ee (enantiomeric excess), standard NaBH₄ yields a racemate.

Recommended System: Noyori Transfer Hydrogenation

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • H-Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DCM or EtOAc (no alcohol solvent needed)

  • Yield Target: >90% yield, >95% ee.

Module 4: Workup Decision Tree

Use this logic flow to resolve isolation issues immediately.

WorkupLogic Start Reaction Complete (TLC Check) Quench Acid Quench (HCl) Start->Quench PhaseSep Phase Separation? Quench->PhaseSep Emulsion Issue: Emulsion/Rag Layer PhaseSep->Emulsion Clear Clear Layers PhaseSep->Clear FixEmulsion Fix: Add Brine or Filter thru Celite Emulsion->FixEmulsion YieldCheck Check Organic Yield Clear->YieldCheck FixEmulsion->PhaseSep LowYield Yield < 70% YieldCheck->LowYield GoodYield Yield > 90% YieldCheck->GoodYield FixYield Cause: Boron Trapping Action: Re-acidify Aqueous & Re-extract (Warm to 40°C) LowYield->FixYield

Figure 2: Troubleshooting logic for isolation and purification.

References

  • Reduction of Acetophenones: Chihara, T., et al. "Reduction of Acetophenones Using Borohydride Exchange Resins." ResearchGate.

  • Grignard Exchange vs. Insertion: Knochel, P., et al. "Preparation of Polyfunctional Arylmagnesium Reagents." Angewandte Chemie. (General reference for Turbo-Grignard chemistry preventing benzyne).
  • Borohydride Workup Protocols: "Sodium Borohydride Reduction of Acetophenone." Lu Le Laboratory / Wikipedia Commons. (Generalized protocol adapted for fluorinated substrates).

  • Fluorinated Intermediates: "Synthesis of 1-(4-bromo-2-fluorophenyl)..." (Analogous chemistry). ResearchGate.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-2,6-difluoroacetophenone and associated reagents before handling.

Sources

Technical Support Center: Purification of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2025-BFPE Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 1-(3-Bromo-2,6-difluorophenyl)ethanol , a halogenated benzylic alcohol often synthesized via the reduction of its corresponding ketone.

Benzylic alcohols are a unique class of substrates in chromatography. While the electron-withdrawing fluorine and bromine atoms on the phenyl ring provide some stability against oxidation, the benzylic position remains susceptible to acid-catalyzed dehydration on silica gel. This guide provides a self-validating workflow to ensure high purity (>98%) while mitigating decomposition risks.

Part 1: Method Development (TLC & Mobile Phase)

Q: Which solvent system should I use for TLC method development?

A: Start with Hexanes:Ethyl Acetate (Hex:EtOAc) .[1] For halogenated benzylic alcohols, a gradient of Hex:EtOAc is the industry standard due to its excellent selectivity between the non-polar ketone precursor and the polar alcohol product.

Recommended Screening Protocol:

  • Spotting: Dissolve a small amount of crude material in dichloromethane (DCM).[2] Spot on a silica gel 60 F254 plate.

  • Elution: Run the plate in 90:10 Hex:EtOAc .

  • Visualization: Use UV light (254 nm). The aromatic ring, sensitized by the bromine and fluorine atoms, will quench fluorescence strongly.

Expected Rf Values (Relative):

CompoundFunctional GroupEst.[3][4][5][6][7][8] Rf (90:10 Hex:EtOAc)Polarity Note
Impurity A Ketone (Precursor)0.50 – 0.60Less Polar (Elutes First)
Target Secondary Alcohol 0.20 – 0.30 More Polar (Target)
Impurity B Over-reduced (Alkyl)> 0.80Non-polar (Rare)

Technical Insight: If the


 (difference in retention factor) between the ketone and alcohol is 

, the separation will be difficult on a standard flash column. In this case, switch to Dichloromethane (100%) or Toluene:Ethyl Acetate (95:5) to exploit

-

interactions with the aromatic solvent.

Part 2: Column Chromatography Setup

Q: Should I use wet loading or dry loading for this compound?

A: Dry loading is strongly recommended. 1-(3-Bromo-2,6-difluorophenyl)ethanol is likely a solid or a viscous oil with limited solubility in pure hexanes. Wet loading with DCM can cause "band broadening" because DCM is a stronger solvent than the initial mobile phase (Hexanes).

Dry Loading Protocol:

  • Dissolve the crude mixture in a minimum amount of DCM or Acetone.

  • Add silica gel (ratio: 1.5g silica per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Load this powder carefully onto the top of the pre-packed column.

Q: What is the optimal gradient profile?

A: Use a Step Gradient rather than a linear gradient to maximize resolution of the alcohol from the ketone.

Standard Gradient Table (for 1g Crude):

StepSolvent Ratio (Hex:EtOAc)Volume (CV = Column Volumes)Purpose
1 100:02 CVFlush non-polar impurities
2 95:53 CVElute unreacted Ketone
3 90:105-8 CVElute Target Alcohol
4 70:302 CVFlush polar byproducts

Part 3: Troubleshooting & Advanced Issues

Q: I see "tailing" of my product spot on TLC and the column. How do I fix this?

A: Tailing in alcohols is caused by hydrogen bonding with the silanol (Si-OH) groups on the silica surface.

  • Immediate Fix: Add 1% Triethylamine (TEA) to your mobile phase during column equilibration. This neutralizes the acidic sites on the silica.

  • Caution: Ensure you flush the column with pure solvent before collecting fractions to avoid contaminating your product with TEA.

Q: My product appears to be decomposing into a less polar spot during purification. What is happening?

A: You are likely experiencing On-Column Dehydration . Benzylic alcohols are prone to acid-catalyzed elimination, forming the corresponding styrene derivative (styrene formation). Standard silica gel is slightly acidic (pH 6.5–7.0).

Mechanism of Failure:



Solution: Switch Stationary Phases If you observe this, switch to Neutral Alumina (Brockmann Grade III) or use Deactivated Silica (pre-washed with 1% TEA/Hexanes).

Part 4: Visual Workflows

Workflow 1: Purification Decision Logic

PurificationLogic Start Crude Mixture (Alcohol + Ketone) TLC Run TLC (90:10 Hex:EtOAc) Start->TLC CheckRf Is Delta Rf > 0.15? TLC->CheckRf Standard Standard Flash Silica Gel CheckRf->Standard Yes AltSolvent Screen Alt Solvents (DCM or Toluene) CheckRf->AltSolvent No Loading Loading Method? Standard->Loading AltSolvent->Standard Optimized DryLoad Dry Load (Silica + Crude) Loading->DryLoad Solid/Oil WetLoad Wet Load (Risk of Band Broadening) Loading->WetLoad Soluble in Hex RunColumn Run Column (Step Gradient) DryLoad->RunColumn WetLoad->RunColumn CheckDecomp Decomposition? RunColumn->CheckDecomp Success Isolate Pure Alcohol CheckDecomp->Success No SwitchPhase Switch to Neutral Alumina CheckDecomp->SwitchPhase Yes (Styrene formed)

Figure 1: Decision logic for the purification of halogenated benzylic alcohols.

Part 5: Safety & Handling

Warning: Halogenated aromatic compounds can be skin irritants and potential sensitizers.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste: Dispose of all halogenated waste in the dedicated "Halogenated Organic Waste" stream. Do not mix with general organic waste if your facility requires segregation.

References

  • Sigma-Aldrich. 1-(3-Bromo-2,6-difluorophenyl)ethanol Product Analysis & Properties. Available at:

  • BenchChem. Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.[9] (Discusses troubleshooting fluorinated alcohol purification). Available at:

  • National Institutes of Health (NIH). In-Column Dehydration of Benzyl Alcohols on Acidic Stationary Phases. PMC Articles. Available at:

  • Organic Chemistry Portal. Sodium Borohydride Reduction Protocols. (General synthesis context). Available at:

Sources

Troubleshooting low conversion in reduction of 3-bromo-2,6-difluoroacetophenone

[1]

Executive Summary & Diagnostic Workflow

The Challenge: Reducing 3-bromo-2,6-difluoroacetophenone to its corresponding alcohol is deceptively difficult.[1] While standard acetophenones reduce easily with Sodium Borohydride (

  • Steric Hindrance: The 2,6-difluoro substitution creates a "fence" around the carbonyl carbon, blocking nucleophilic attack.[1]

  • Electronic Deactivation (Hydration): The electron-withdrawing fluorine atoms make the carbonyl highly electrophilic, causing it to form stable, unreactive hydrates or hemiacetals in protic solvents.[1]

  • Chemoselectivity Risks: The aryl bromide is susceptible to debromination if aggressive reducing agents (e.g.,

    
     or catalytic hydrogenation) are used.[1]
    

Interactive Troubleshooting Logic: Use the decision tree below to diagnose your specific failure mode.

TroubleshootingLogicStartSTART: What is the primary failure mode?Issue1Low/No Conversion(Stalled Reaction)Start->Issue1Issue2High Conversion,Low Isolated YieldStart->Issue2Issue3Side Products(Impurities)Start->Issue3Diag1Diagnosis: Hemiacetal FormationSolvent is likely MeOH/EtOH.Issue1->Diag1Diag2Diagnosis: Stable Boron Complexor Water Soluble Product.Issue2->Diag2Diag3Diagnosis: Debrominationor Over-reduction.Issue3->Diag3Sol1SOLUTION: Switch to Luche Reduction(CeCl3 + NaBH4 in MeOH) or THF.Diag1->Sol1Sol2SOLUTION: Acidic Workup (pH 2-3)to break Boron-O bonds.Diag2->Sol2Sol3SOLUTION: Avoid Pd/C or LiAlH4.Stick to mild hydrides.Diag3->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Technical Deep Dive: The "Stalled" Reaction

Q: Why does the reaction stall at <50% conversion in Methanol?

The Science: You are likely fighting thermodynamics, not kinetics. Electron-deficient ketones, such as perfluoro- or polyfluoro-acetophenones, exist in an equilibrium with their hemiacetals when dissolved in alcohols (methanol/ethanol) or hydrates (gem-diols) in wet solvents [1].[1]

The 2,6-difluoro substitution withdraws electron density from the carbonyl carbon, making it extremely electrophilic. In methanol, the solvent attacks the carbonyl to form a stable hemiacetal. This species does not possess a


1

Data Comparison: Solvent Effects

Solvent SystemSpecies in Solution (Major)Reactivity with

Expected Conversion
Methanol (Standard) Hemiacetal (Equilibrium)Low20-40% (Stalled)
THF (Anhydrous) Free KetoneModerate60-80% (Slow)
MeOH +

(Luche)
Activated KetoneHigh >95%

The Solution: Luche Reduction The addition of Cerium(III) Chloride (

LucheMechanismKetone2,6-DifluoroKetoneCeCe(III)CoordinationKetone->Ce Lewis AcidActivationActivatedActivatedComplexCe->ActivatedHydrideNaBH4AttackActivated->Hydride 1,2-ReductionProductAlkoxyBorateHydride->Product

Figure 2: Mechanism of Luche Reduction.[1] Ce(III) activates the sterically hindered carbonyl.

Workup & Isolation: The "Missing" Yield

Q: TLC shows conversion, but I lose product during extraction. Why?

The Science:

  • Sticky Boron Complexes: Borohydride reductions form tetra-alkoxy borates (

    
    ).[1] With sterically crowded alcohols, these complexes are exceptionally stable and do not hydrolyze easily with simple water washes.[1] The product remains trapped in the aqueous/solid borate residue.
    
  • Acidity of Fluorinated Alcohols: The resulting alcohol, 1-(3-bromo-2,6-difluorophenyl)ethanol, has lower

    
     than typical benzyl alcohols due to the electron-withdrawing fluorines.[1] If you wash with strong base (
    
    
    ), you may deprotonate the alcohol, driving it into the aqueous layer [3].

The Solution:

  • Quench: Use dilute acid (1M HCl or 10% Citric Acid) to pH 3-4.[1] Stir vigorously for 30 minutes. This forces the hydrolysis of the Boron-Oxygen bond.

  • Extraction: Do not use basic washes.[1] Keep the aqueous phase neutral to slightly acidic during extraction.

Validated Protocol: Luche Reduction of 3-Bromo-2,6-difluoroacetophenone[1][2]

Safety Note:

1

1

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.1 equiv
    
  • 
    : 1.2 equiv
    
  • Solvent: Methanol (Reagent Grade)[1]

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask, dissolve 3-bromo-2,6-difluoroacetophenone (1.0 equiv) and Cerium(III) Chloride heptahydrate (1.1 equiv) in Methanol (0.2 M concentration relative to ketone).

    • Checkpoint: Ensure the solution is clear. If

      
       does not dissolve, add small amounts of water or sonicate.[1]
      
  • Cooling: Cool the mixture to 0°C (Ice/Water bath).

    • Why? Controls the exotherm and minimizes side reactions (though debromination is rare with Luche).

  • Addition: Add

    
     (1.2 equiv) portion-wise over 10 minutes.
    
    • Observation: Vigorous bubbling (

      
       gas) will occur.[1][2]
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC or HPLC.[1]

    • Target: >98% consumption of starting material.[1]

  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add 1M HCl dropwise until gas evolution stops and pH reaches ~3.

    • Stir vigorously for 20 minutes at RT to break boron complexes.

  • Workup:

    • Rotovap to remove most Methanol.[1]

    • Dilute residue with Water and Ethyl Acetate (EtOAc).[1]

    • Separate layers.[1][3] Extract aqueous layer 2x with EtOAc.[1][3]

    • Wash combined organics with Brine.[1][3][4] Do NOT wash with NaOH.

    • Dry over

      
      , filter, and concentrate.[1][4]
      

FAQ: Rapid-Fire Troubleshooting

Q: Can I use catalytic hydrogenation (


) instead?A: NO.1

Q: I don't have Cerium Chloride. Can I use


?A: Proceed with caution.

1

Q: The product is an oil that won't crystallize. A: Fluorinated benzyl alcohols are often oils. If high purity is required, this compound purifies well on silica gel (Hexanes/EtOAc gradient).[1]

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.[1]

  • Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants.[1] Canadian Journal of Chemistry, 53(6), 898-906.[1]

  • Pasumansky, L., et al. (2008). Lithium aminoborohydrides.[1] 16. Synthesis and reactions of monomeric and dimeric amine-boranes. Journal of Organic Chemistry, 73(5), 1898–1905.[1] (Discusses boron complex stability).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1] Academic Press.[1] (Authoritative text on hydrodehalogenation risks).

Technical Support Center: Stability of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and handling of 1-(3-Bromo-2,6-difluorophenyl)ethanol (CAS: 1387634-86-7) under basic conditions. This content is structured for researchers requiring immediate troubleshooting and mechanistic insight.

Executive Summary

1-(3-Bromo-2,6-difluorophenyl)ethanol is a polyhalogenated benzylic alcohol. Its stability in basic media is compromised by the electron-deficient nature of the aromatic ring, which activates the fluorine substituents toward Nucleophilic Aromatic Substitution (SNAr) . While the benzylic alcohol moiety is generally robust, the 2,6-difluoro motif presents a high risk of degradation via fluorine displacement when exposed to strong nucleophilic bases (e.g., hydroxides, alkoxides).

Key Stability Risks:

  • Intermolecular SNAr: Displacement of the C6-fluorine (para to Bromine) by base nucleophiles.

  • Racemization: Deprotonation of the benzylic carbon leading to loss of optical purity.

  • Elimination: Formation of styrene derivatives under forcing conditions.

Part 1: Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Impurity Identification

Q1: I observe a new, more polar spot on TLC after treating the compound with NaOH. What is it? Diagnosis: You are likely observing the hydrolysis product where one of the fluorine atoms has been displaced by a hydroxyl group. Technical Explanation: The 2,6-difluoro substitution pattern, combined with the electron-withdrawing bromine at C3, renders the ring highly electrophilic. Hydroxide ions (


) attack the ring, forming a Meisenheimer complex, followed by the expulsion of a fluoride ion.
Resolution: 
  • Immediate: Neutralize the reaction mixture to pH 7.

  • Protocol Adjustment: Switch to non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) or organic bases (DIPEA, TEA) if the reaction permits. Avoid aqueous strong bases.

Q2: My chiral HPLC shows a loss of enantiomeric excess (ee) after a reaction using NaH. Why? Diagnosis: Base-catalyzed racemization of the benzylic alcohol. Technical Explanation: The benzylic proton is acidified by the electron-withdrawing inductive effects (-I) of the fluorinated ring. Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) can deprotonate this carbon, forming a planar benzylic carbanion. Reprotonation occurs from either face, resulting in a racemate. Resolution: Avoid bases with a


 > 15. Use mild carbonate bases or conduct reactions at lower temperatures (

) to kinetically inhibit deprotonation.

Q3: Can I use this compound in a Suzuki-Miyaura coupling with aqueous base? Answer: Yes, but with strict parameter controls. Guidance:

  • Base Selection: Use weak bases like

    
     or 
    
    
    
    . Avoid
    
    
    or strong hydroxides.
  • Solvent: Use a biphasic system (e.g., Toluene/Water) to minimize the contact time between the organic substrate and the aqueous base.

  • Temperature: Do not exceed 80°C. Prolonged heating increases the rate of SNAr side reactions.

Part 2: Technical Deep Dive & Mechanisms

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The primary degradation pathway involves the attack of a nucleophile (Nu-) on the electron-deficient ring.[1][2]

  • Regioselectivity: The C6 position is the most vulnerable.

    • C2-F: Sterically hindered by the adjacent ethanol group and the C3-Bromine.

    • C6-F: Less hindered and activated by the para-Bromine atom (via inductive withdrawal).

Visualizing the Degradation Pathway:

SNAr_Mechanism SM Starting Material 1-(3-Br-2,6-F2-Ph)ethanol Complex Meisenheimer Intermediate (Anionic Complex) SM->Complex Nucleophilic Attack (Rate Limiting) Base Nucleophile (OH- or RO-) Base->Complex Product Substitution Product (Phenol/Ether deriv.) Complex->Product Elimination of Fluoride Fluoride Leaving Group (F-) Complex->Fluoride

Caption: Figure 1. Mechanism of base-mediated degradation via SNAr. The nucleophile attacks the activated ring, leading to fluoride displacement.

Mechanism 2: Base Compatibility Matrix

Use this table to select the appropriate base for your transformation.

Base ClassExamplesRisk LevelMechanism of FailureRecommended Conditions
Strong Nucleophiles NaOH, KOH, LiOH, NaOMeCRITICAL Rapid SNAr (F-displacement)Do Not Use (unless at -78°C)
Strong Non-Nucleophiles NaH, KOtBu, LDAHIGH Racemization (Benzylic deprotonation)Low temp (< -20°C), short time
Weak Inorganic

,

,

LOW Slow SNAr at high tempSafe < 60°C; Ideal for couplings
Organic Amines TEA, DIPEA, PyridineNEGLIGIBLE Unlikely to trigger SNArSafe at RT to reflux

Part 3: Experimental Protocols

Protocol A: Safe Workup Procedure

Standard aqueous workups can degrade the product if the pH remains high for extended periods.

  • Quenching: Upon reaction completion, immediately cool the mixture to 0°C.

  • Neutralization: Slowly add saturated Ammonium Chloride (

    
    )  solution. Do not  use strong acids (HCl) if acid-labile groups are present, though the core scaffold is acid-stable.
    
  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Washing: Wash the organic layer with water (pH ~7) followed by brine.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Potassium Carbonate) to ensure no residual basicity during concentration.
Protocol B: Stability Test (Self-Validation)

Before committing valuable material to a scale-up, perform this micro-stability test.

  • Dissolve 5 mg of 1-(3-Bromo-2,6-difluorophenyl)ethanol in 0.5 mL of the target solvent (e.g., THF, DMF).

  • Add 2 equivalents of the intended base.

  • Incubate at the intended reaction temperature for 1 hour.

  • Analysis: Take a 10 µL aliquot, quench with dilute acetic acid, and analyze via LC-MS or UPLC.

    • Pass: >98% Starting Material recovery.

    • Fail: Appearance of M-20 (HF loss/styrene) or M+17 (OH substitution) peaks.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I protect the alcohol to improve stability? A: Yes. Protecting the alcohol as a TBS ether or Acetate prevents the deprotonation of the oxygen, but it does not protect the ring from SNAr. The ring remains electron-deficient.[1] However, steric bulk from a silyl protecting group may offer slight shielding of the ortho-fluorine (C2).

Q: Is the compound light sensitive? A: While not explicitly photo-labile, polyhalogenated aromatics can undergo photodehalogenation (radical pathways) over long periods. Store in amber vials, but base stability is the more pressing concern.

Q: Why is the C6 Fluorine more reactive than C2? A: Electronic and steric factors favor C6.

  • Sterics: C2 is flanked by the bulky ethanol group and the bromine atom. C6 is flanked by the ethanol group and a hydrogen atom.

  • Electronics: Both positions are activated, but the nucleophile can approach C6 with a lower energy barrier due to reduced steric clash.

References

  • BenchChem. An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene. (Extrapolated principles of polyhalo-SNAr). Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Fundamental mechanism of SNAr on electron-poor rings).[1] Link

  • ThermoFisher Scientific. Safety Data Sheet: 2-(4-Bromophenyl)ethylamine (Analogous Handling).Link

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (Reaction kinetics and leaving group ability F >> Cl). Link

Sources

Technical Support Center: Optimizing Enantioselective Reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide is engineered for researchers and drug development professionals tasked with the asymmetric reduction of 1-(3-Bromo-2,6-difluorophenyl)ethanone to its corresponding chiral alcohol, a critical intermediate in API synthesis.

The 2,6-difluoro substitution pattern presents unique steric and electronic challenges. The dual ortho-fluorines create a highly encumbered, electron-deficient carbonyl environment, while the lability of the C-Br bond demands strict chemoselectivity. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting matrices to ensure high conversion and enantiomeric excess (ee).

Mechanistic Context & Methodology Selection

To achieve high enantioselectivity, the catalyst must differentiate between the methyl group and the bulky 3-bromo-2,6-difluorophenyl ring. The highly electronegative fluorine atoms alter the carbonyl's dipole and can induce electrostatic repulsion with catalyst ligands[1].

We evaluate three primary methodologies for this substrate:

MethodologyCatalyst SystemChemoselectivity (C-Br intact?)Expected eeScalabilityRecommendation
Asymmetric Transfer Hydrogenation (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] + TEAFExcellent (No H2 gas used)>98%HighPrimary Choice
Corey-Bakshi-Shibata (CBS) (R)-MeCBS + BH3·THFGood90–95%ModerateViable Alternative
Asymmetric Hydrogenation (AH) RuCl2[(R)-BINAP][(R)-DAIPEN] + H2Moderate (Risk of hydrodehalogenation)>95%HighNot Recommended

Why ATH is the Primary Choice: The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizes a formic acid/triethylamine (TEAF) azeotrope as the hydrogen source[2]. This avoids the high-pressure H2 gas required in standard AH, completely eliminating the risk of C-Br hydrodehalogenation. Furthermore, the metal-ligand bifunctional mechanism of the Ru-TsDPEN complex provides a highly structured six-membered pericyclic transition state that effectively handles ortho-halogenated substrates.

Catalytic cycle of Noyori-Ikariya ATH highlighting the concerted transfer mechanism.

Standard Operating Protocol: Ruthenium-Catalyzed ATH

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the workflow ensures that any deviation in catalyst activation or substrate conversion is detected before downstream processing.

Reagents & Materials
  • Substrate: 1-(3-Bromo-2,6-difluorophenyl)ethanone (1.0 eq, 100 mmol, 23.5 g)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, S/C = 200)

  • Hydrogen Source: Formic acid / Triethylamine azeotrope (TEAF, 5:2 molar ratio) (5.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (100 mL)

Step-by-Step Methodology
  • System Purging: Purge a 500 mL jacketed reactor with Argon for 15 minutes. Causality: The active Ru-hydride species is highly sensitive to oxidation. Oxygen ingress will irreversibly deactivate the catalyst, leading to stalled conversions.

  • Catalyst Activation: Charge the reactor with RuCl(p-cymene)[(R,R)-TsDPEN] (318 mg) and anhydrous DCM (50 mL). Add the TEAF azeotrope (18 mL) dropwise at 20°C. Stir for 30 minutes.

    • IPC 1 (Visual): The solution will transition from dark orange to a deep red/purple hue, indicating the formation of the active Ru-hydride complex.

  • Substrate Addition: Dissolve 1-(3-Bromo-2,6-difluorophenyl)ethanone (23.5 g) in DCM (50 mL). Add this solution to the reactor over 1 hour using a dosing pump to maintain a constant internal temperature of 25°C.

  • Reaction Maturation: Stir the reaction mixture at 25°C–30°C for 12 to 18 hours. CO2 gas evolution will be observed as formic acid decomposes.

    • IPC 2 (Conversion): Sample 50 µL, quench with water, extract with MTBE, and analyze via GC-FID. Proceed to workup only when starting material is <1.0%.

  • Quench & Workup: Cool the reactor to 5°C. Slowly add water (100 mL) to quench unreacted TEAF. Separate the organic layer. Wash the organic layer with 1N HCl (50 mL) to remove residual triethylamine, followed by brine (50 mL).

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-(3-Bromo-2,6-difluorophenyl)ethanol.

    • IPC 3 (Chiral Purity): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to determine ee.

Troubleshooting & FAQs

When working with highly fluorinated acetophenones, deviations in electronic states and steric bulk can disrupt the transition state[3]. Use the following Q&A matrix to resolve specific experimental failures.

Q1: The reaction stalls at 60-70% conversion. How do I drive it to completion?

Analysis: Stalled ATH reactions typically result from either catalyst deactivation (oxygen ingress) or an equilibrium shift. Because the reaction generates CO2, poor ventilation of the reactor can suppress the forward reaction. Furthermore, the ortho-fluorines increase the steric barrier for the Ru-hydride approach. Resolution:

  • Ensure continuous sweeping of the reactor headspace with Argon to actively remove CO2.

  • If conversion remains flat for >2 hours, spike the reaction with an additional 0.002 eq of catalyst and 1.0 eq of TEAF.

  • Increase the reaction temperature to 35°C (do not exceed 40°C, as ee will begin to degrade).

Q2: The enantiomeric excess (ee) is consistently below 90%. How can I improve stereoselectivity?

Analysis: The 2,6-difluoro groups create a highly symmetric steric environment around the carbonyl. If the ee is low, the catalyst's chiral pocket is failing to differentiate the methyl group from the aryl ring. Additionally, computational evidence suggests that the SO2 region of the Noyori-Ikariya complex can cause electrostatic repulsion with electronegative substituents like fluorine, destabilizing the preferred transition state[1]. Resolution:

  • Lower the Temperature: Drop the reaction temperature to 10°C–15°C. This tightens the transition state, though it will require a longer reaction time (24–36 hours).

  • Ligand Modification: Switch from the standard TsDPEN ligand to a bulkier derivative, such as t-Bu-SO2-DPEN or a mesityl-substituted DPEN. The increased steric bulk amplifies the energy difference between the diastereomeric transition states.

  • Alternative Methodology: If ATH fails to exceed 90% ee, pivot to the Corey-Bakshi-Shibata (CBS) reduction [4]. Use (R)-MeCBS catalyst (0.1 eq) with Borane-N,N-diethylaniline complex. The boron-oxygen coordination in CBS is less sensitive to the specific electrostatic repulsion caused by the ortho-fluorines.

Q3: I am observing a side product with a lower mass (M-79) in my GC-MS. What is happening?

Analysis: A mass reduction of ~79 Da indicates hydrodehalogenation (loss of the bromine atom). While ATH is generally chemoselective, prolonged exposure to the Ru-hydride species at elevated temperatures, or the presence of strong bases, can trigger oxidative addition into the C-Br bond. Resolution:

  • Strictly control the reaction temperature (keep <30°C).

  • Ensure the TEAF ratio is exactly 5:2 (Formic Acid : Triethylamine). Excess amine creates a more basic environment that facilitates dehalogenation.

  • Halt the reaction immediately upon reaching >99% conversion; do not leave the product stirring with the active catalyst overnight.

Decision tree for resolving common issues in the asymmetric reduction of halogenated acetophenones.

References

  • Noyori Asymmetric Hydrogenation Overview. SynArchive. Available at:[Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, ResearchGate. Available at:[Link]

  • Corey–Itsuno (CBS) Reduction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Technical Support Center: Brominated Fluorophenyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Handling, Storage, and Synthetic Optimization Guide

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with brominated fluorophenyl alcohols —a class of high-value scaffolds used extensively in the synthesis of kinase inhibitors, agrochemicals, and liquid crystals.[1]

These compounds present a unique "triple threat" of challenges in the laboratory:

  • The Bromine: A heavy halogen that provides a handle for cross-coupling but induces light sensitivity.[1]

  • The Fluorine: An electronic modulator that alters pKa and lipophilicity but can complicate NMR interpretation.[1]

  • The Hydroxyl: A reactive polar group that often requires protection to prevent catalyst poisoning or side reactions.[1]

This guide is not a generic safety sheet. It is a troubleshooting manual designed to navigate the specific chemical behaviors of these motifs.[1]

Module 1: Safety & Handling (The First Line of Defense)

Critical Distinction: You must first identify if your substrate is a Phenol (hydroxyl on the ring) or a Benzyl Alcohol (hydroxyl on the side chain).[1] Their hazards differ significantly.[1]

FeatureBromofluoro-PHENOLS Bromofluoro-BENZYL ALCOHOLS
Structure Ar-OHAr-CH₂-OH
Acidity (pKa) ~7–9 (Acidic due to F/Br EWG)~15 (Neutral)
Primary Hazard Corrosive / Causes Burns Irritant / Lachrymator
Skin Absorption High (Rapid systemic toxicity)Moderate
PPE Requirement Double Nitrile + Face ShieldStandard Nitrile + Safety Glasses
Q: I spilled a small amount of 4-bromo-2-fluorophenol on my glove. Is it safe to finish weighing?

A: Absolutely not. Halogenated phenols permeate nitrile gloves rapidly.[1] The fluorine atom increases lipophilicity, accelerating skin absorption.[1]

  • Immediate Action: Remove gloves immediately. Wash hands with PEG-400 (polyethylene glycol) or copious soap and water.[1] Do not use ethanol (it enhances absorption).[1]

Q: The compound has a strong, almond-like or medicinal odor.[1][2] Is this normal?

A:

  • For Benzyl Alcohols: A sharp almond smell indicates oxidation to the corresponding benzaldehyde .[1][2] Check purity by TLC or 1H NMR (look for -CHO peak ~10 ppm).[1]

  • For Phenols: A medicinal/antiseptic smell is characteristic.[1] However, if it smells acrid/pungent, it may be degrading to release HBr/HF.[1] Vent the container in a fume hood.

Module 2: Storage & Stability Logic

These compounds are metastable.[1] The C-Br bond is photolabile, and the benzyl alcohol moiety is prone to auto-oxidation.

Storage Decision Matrix

StorageLogic Start Compound Receipt CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Viscous Oil / Low MP CheckState->Oil CheckType Functional Type? Solid->CheckType Oil->CheckType Phenol Phenol (Ar-OH) CheckType->Phenol BenzylAlc Benzyl Alcohol (Ar-CH2OH) CheckType->BenzylAlc Action1 Store Dark, 2-8°C (Prevent Photolysis) Phenol->Action1 Action3 Check Cap Liner (Phenols corrode metal caps) Phenol->Action3 BenzylAlc->Action1 Action2 Store under Argon/N2 (Prevent Auto-oxidation) BenzylAlc->Action2

Figure 1: Decision matrix for storage conditions based on chemical functionality.

FAQs on Storage

Q: Can I store these in standard clear vials? A: No. The C-Br bond is susceptible to homolytic cleavage by UV light, leading to radical debromination and darkening of the solid. Use amber vials or wrap clear vials in aluminum foil.

Q: My benzyl alcohol turned into a liquid/slush. Is it ruined? A: Not necessarily. Many fluorinated benzyl alcohols have low melting points (30–50°C).[1] However, if it was a high-melting solid and is now liquid, run an NMR.[1] If you see an aldehyde peak (~10 ppm), it has oxidized.[1]

Module 3: Synthetic Troubleshooting (The Wet Lab)

This section addresses the most common failure modes in cross-coupling (Suzuki-Miyaura) and metallation (Lithiation).[1]

Scenario A: Suzuki Coupling Fails or Yields are Low

Issue: You are attempting to couple a brominated fluorophenyl alcohol with a boronic acid, but conversion is poor (<30%). Root Cause: The free hydroxyl group (-OH) is the culprit.[1]

  • Catalyst Poisoning: The alcohol can coordinate to the Pd center, inhibiting the catalytic cycle.[1]

  • Proton Quenching: If using a strong base (e.g., KOtBu), the base deprotonates the alcohol (forming an alkoxide) instead of activating the boronic acid.[1]

  • Solubility: The alkoxide salt may precipitate out of non-polar solvents (Toluene/Hexane), stopping the reaction.[1]

Protocol: The "Protection-First" Strategy (Recommended)

  • Step 1: Protect the alcohol.[1]

    • For Phenols: Acetyl (Ac) or Benzyl (Bn) protection.[1]

    • For Benzyl Alcohols: TBS (tert-butyldimethylsilyl) or THP (tetrahydropyranyl).[1]

  • Step 2: Run the coupling.

    • Catalyst: Pd(dppf)Cl₂ (robust) or Pd(PPh3)4.[1]

    • Base: K₂CO₃ (mild) or K₃PO₄.[1]

    • Solvent: Dioxane/Water (4:1).[1] The water is critical to dissolve the inorganic base.[1]

Protocol: The "Direct Coupling" Strategy (If protection is impossible) If you must couple the free alcohol:

  • Increase Base Load: Use 3.5 equivalents of base (1 eq to deprotonate -OH, 2 eq for the Suzuki cycle, 0.5 eq excess).

  • Switch Solvent: Use n-Butanol or DMF/Water .[1] High polarity keeps the alkoxide intermediate in solution.[1]

Scenario B: Lithiation Results in a "Mess"

Issue: You tried to lithiate (n-BuLi) to swap the Bromine for an electrophile, but got the de-brominated product or complex mixtures. Root Cause:

  • Proton Exchange: The -OH proton (pKa ~15-18 for benzyl, ~8-10 for phenol) is vastly more acidic than the C-Br bond. n-BuLi will deprotonate the oxygen first.[1]

  • Dianion Instability: If you use 2 eq of n-BuLi (one for -OH, one for Br), the resulting dianion may be unstable or insoluble.[1]

Corrective Action: ALWAYS protect the alcohol before lithiation.

  • Use a TBS ether (stable to n-BuLi, removed with TBAF).[1]

  • Warning: Do not use esters (Acetate/Benzoate) as protecting groups for lithiation; n-BuLi will attack the carbonyl.[1]

Synthetic Workflow Visualization

SynthesisFlow Substrate Br-Fluoro-Alcohol Goal Goal: C-C Bond (Suzuki) Substrate->Goal Decision Protect -OH? Goal->Decision YesPath Yes (Recommended) Decision->YesPath High Yield NoPath No (Direct) Decision->NoPath Fast / Risky Protect 1. TBSCl / Imidazole 2. Workup YesPath->Protect CouplingMod Suzuki Coupling (3.5 eq Base) High Polarity Solvent NoPath->CouplingMod CouplingStd Suzuki Coupling (1.5 eq Base) Protect->CouplingStd

Figure 2: Decision tree for optimizing Suzuki coupling yields.

Module 4: Analytical Anomalies (NMR & HPLC)

Q: My 13C NMR is missing peaks. A: This is likely due to C-F coupling .[1] The fluorine atom splits adjacent carbons into doublets.[1]

  • Ipso-Carbon (C-F): Large coupling (

    
     Hz).[1] Often weak and split wide.[1]
    
  • Ortho-Carbon:

    
     Hz.[1]
    
  • Meta-Carbon:

    
     Hz.[1]
    
  • Solution: Run a 19F-decoupled 13C NMR if your instrument allows, or look for the specific splitting patterns to confirm regiochemistry.[1]

Q: HPLC shows severe tailing. A: Brominated fluorophenols are acidic.[1] On a standard C18 column with a neutral mobile phase (Water/MeCN), the phenol ionizes partially, causing peak tailing.[1]

  • Solution: Add a modifier to your mobile phase.[1]

    • 0.1% Formic Acid or TFA (suppresses ionization, sharpens peak).[1]

References

  • Safety Data Sheet: 4-Bromo-2-fluorobenzyl alcohol . Thermo Fisher Scientific. (2024).[1] Retrieved from

  • Safety Data Sheet: 4-Bromo-2-fluorophenol . Sigma-Aldrich. (2024).[1] Retrieved from

  • Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects . Organic Chemistry Portal. Retrieved from

  • pKa Values of Halogenated Phenols . National Institutes of Health (NIH) - PubChem.[1] Retrieved from

  • Use of Benzyl Alcohol in Chromatography Storage . Cytiva Life Sciences. (2020).[1] Retrieved from [1]

Sources

Technical Support Center: Crystallization of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Process Optimization Document ID: TSC-CRYST-2026-03 Audience: Process Chemists, Formulation Scientists, R&D Researchers Status: Active Guide[1][2]

Executive Summary & Compound Profile

1-(3-Bromo-2,6-difluorophenyl)ethanol is a critical chiral intermediate often utilized in the synthesis of kinase inhibitors and HIF-2


 antagonists.[1][2] Its structure features a lipophilic, poly-halogenated phenyl ring and a polar secondary hydroxyl group.[1][2]

This dual nature presents a specific challenge: Oiling Out (Liquid-Liquid Phase Separation) .[1] The compound typically exhibits high solubility in organic solvents and a relatively low melting point (estimated range 45–65°C depending on enantiomeric purity), making it prone to forming a second liquid phase rather than a stable crystal lattice during cooling.[2]

Physicochemical Profile
PropertyDescriptionImplications for Crystallization
Molecular Weight 237.04 g/mol Moderate molecular size; diffusion is rarely rate-limiting.[1][2]
H-Bonding 1 Donor / 4 AcceptorsStrong potential for H-bond networks; alcohols are effective solvents.[1]
Lipophilicity LogP ~2.7 (Predicted)Low water solubility; requires organic co-solvents.[2]
Chirality 1 Chiral CenterRacemates and enantiomers will have distinct solubility and melting points.[1][2]

Solvent Selection Strategy

The selection of a solvent system for this compound must balance solubility (to minimize volume) with selectivity (to reject impurities like the corresponding ketone precursor or regioisomers).[2]

Solvent Screening Decision Matrix

The following decision tree guides you through selecting the optimal solvent system based on your specific purity and yield requirements.

SolventSelection Start Start: Define Goal Goal Primary Goal? Start->Goal Yield Max Yield Goal->Yield Cost/Vol Purity Max Purity Goal->Purity Quality Yield_Solv Binary: Toluene/Heptane (High Recovery) Yield->Yield_Solv Purity_Solv Binary: IPA/Water (Rejects Organics) Purity->Purity_Solv Check Check: Oiling Out? Yield_Solv->Check Purity_Solv->Check Oil_Yes Add Seed Crystals Reduce Cooling Rate Check->Oil_Yes Yes Oil_No Proceed to Isolation Check->Oil_No No

Figure 1: Decision tree for selecting solvent systems based on process goals.

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Polar/Aqueous Isopropyl Alcohol (IPA) Water 1:0.5 to 1:2Purification. Excellent for rejecting non-polar impurities (e.g., starting ketone).[1]
Non-Polar Toluene or Ethyl Acetate Heptane 1:2 to 1:5Yield. High recovery due to steep solubility curve; good for scale-up.[1]
Single Solvent Ethanol N/AN/ARecrystallization. Only if impurity profile is low; requires very low temp (-10°C) for good yield.[1]

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (IPA/Water System)

Best for removing process-related impurities.[1]

Reagents:

  • Crude 1-(3-Bromo-2,6-difluorophenyl)ethanol[1][2]

  • Isopropyl Alcohol (HPLC Grade)

  • Deionized Water[1][2]

Procedure:

  • Dissolution: Charge crude solid into a reactor. Add IPA (3.0 vol, i.e., 3 mL per gram of solid).

  • Heating: Heat the mixture to 50–55°C. Agitate until fully dissolved. Note: Do not exceed 60°C to avoid potential thermal degradation or solvent boiling.[2]

  • Filtration: Perform a hot filtration (polish filtration) to remove insoluble particulates.[1][2]

  • Anti-Solvent Addition (Part 1): Slowly add Water (1.0 vol) at 50°C. The solution should remain clear.

  • Seeding (Critical): Cool to 40°C. Add seed crystals (0.5 wt%). Hold for 30 minutes to establish a crystal bed. Failure to seed here often results in oiling out.[1][2]

  • Cooling: Cool to 20°C over 2 hours (0.15°C/min).

  • Anti-Solvent Addition (Part 2): Add remaining Water (1.0–2.0 vol) over 1 hour.

  • Final Cooling: Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA/Water (1:3 ratio). Dry under vacuum at 35°C.

Protocol B: Anti-Solvent Crash (Toluene/Heptane)

Best for high throughput and yield.[1][2]

Procedure:

  • Dissolve crude material in Toluene (2.5 vol) at 45°C.

  • Add Heptane (1.0 vol) dropwise until slight turbidity is observed, then heat slightly to clear.

  • Add seeds at 40°C.

  • Simultaneously cool to 10°C and dose remaining Heptane (3.0 vol) over 3 hours.

  • Filter and wash with 100% Heptane.

Troubleshooting Guide

This section addresses specific failure modes reported by users working with halogenated phenyl ethanols.

Issue 1: "The solution turned into a milky oil instead of crystals."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Mechanism: The solution entered the metastable zone where the liquid-liquid spinodal curve lies above the solubility curve.[1][2] This is common for impurities-rich mixtures or rapid cooling.[1] Corrective Actions:

  • Increase Seed Load: Increase seed amount to 1–2 wt% to provide surface area for growth.

  • Raise Seeding Temperature: Seed at a higher temperature (closer to saturation point) to avoid deep supersaturation.

  • Change Solvent: Switch from Toluene/Heptane to IPA/Water. Water increases the interfacial tension, sometimes suppressing oiling.[2]

Issue 2: "Yield is significantly lower than expected (<60%)."

Diagnosis: High Mother Liquor Loss. Mechanism: The compound is too soluble in the "Good" solvent, or the anti-solvent ratio is insufficient.[2] Corrective Actions:

  • Push the Anti-Solvent: Increase the Water or Heptane ratio.[1][2]

  • Lower Final Temperature: Cool to -10°C instead of 5°C.

  • Solvent Swap: If using Ethanol, switch to IPA. The additional methyl group in IPA reduces the solubility of this specific molecule slightly, improving recovery.[2]

Issue 3: "Impurity levels (Ketone) remain high."

Diagnosis: Inclusion or Co-crystallization.[1][2] Mechanism: The impurity is structurally similar and fits into the lattice, or is trapped in agglomerates.[2] Corrective Actions:

  • Slower Cooling: Reduce cooling rate to 0.05°C/min to prevent agglomeration.

  • Thermodynamic Digestion: After the slurry forms, heat it back up to 35°C for 1 hour, then re-cool. This "Ostwald ripening" helps reject impurities trapped in defects.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of IPA? A: Yes, but Methanol is often too good a solvent for this compound.[1][2] You will need a significantly higher ratio of water to achieve the same yield, which increases the risk of oiling out. IPA is preferred for better yield control.[2]

Q: Is the compound light sensitive? A: Halogenated aromatics can be sensitive to UV light, potentially liberating bromide radicals.[2] It is best practice to perform crystallization in amber glassware or wrap vessels in foil, although it is not strictly required for short process times.[2]

Q: How do I dry the crystals? A: This compound has a relatively low melting point.[1][2] Do not dry above 40°C. Use a vacuum oven with a nitrogen bleed.[2] If the crystals look "wet" or "sticky" after filtration, it is likely residual high-boiling solvent (like Toluene) or surface oiling.[2] Wash thoroughly with Heptane before drying.

Q: My DSC shows two melting peaks. Is this a polymorph? A: It is possible, but for chiral alcohols, this often indicates partial racemization (a eutectic mixture of enantiomers) or a solvate.[2] Verify the enantiomeric excess (ee) via Chiral HPLC. If the material is a racemate, it will have a different crystal structure and melting point than the pure enantiomer.[2]

References

  • Compound Data : National Center for Biotechnology Information.[1][2] (2025).[1][2][3] PubChem Compound Summary for CID 54366656, 1-(3-Bromo-2,6-difluorophenyl)ethanol. Retrieved from [Link]

  • General Crystallization Methodology : Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for solvent selection principles).

Sources

Technical Support Center: Purification & Troubleshooting for 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [1], a critical halogenated building block used in advanced active pharmaceutical ingredient (API) synthesis.

Typically synthesized via the reduction of 1-(3-bromo-2,6-difluorophenyl)ethanone using sodium borohydride (NaBH₄), the crude reaction mixture often contains specific process impurities that can severely hinder downstream coupling reactions. This guide provides an authoritative, self-validating framework to isolate the pure target compound.

Quantitative Impurity Profiling

Before troubleshooting, it is essential to understand the physicochemical differences between the target compound and its common process impurities.

ImpuritySource / MechanismQuantitative / Physical DifferenceRemoval Strategy
1-(3-bromo-2,6-difluorophenyl)ethanone Incomplete reduction of starting material.Rf ≈ 0.6 (8:2 Hexanes:EtOAc). Lacks -OH group.Flash Column Chromatography.
1-(2,6-difluorophenyl)ethanol Over-reduction (hydrodebromination) by excess/harsh hydride.ΔMW ≈ -79.9 g/mol ; Significantly lower boiling point.Fractional Distillation (Kugelrohr).
Borate Esters/Salts Incomplete hydrolysis of the intermediate boron complex.Crude mass recovery > 110%; Forms emulsions.Vigorous aqueous quench (NH₄Cl) and extraction.
Moisture (H₂O) Residual from aqueous workup.Immiscible with organic phase.Anhydrous Na₂SO₄ drying.

Troubleshooting FAQs

Q1: My crude NMR shows a significant amount of unreacted ketone. How do I effectively separate the ketone from the target alcohol? A: The target compound contains a secondary hydroxyl group, making it significantly more polar than the starting ketone due to its hydrogen-bond donating capability. We recommend [2].

  • Causality: By utilizing a non-polar to polar solvent gradient (Hexanes/Ethyl Acetate), the silica matrix will retain the polar alcohol while the non-polar ketone elutes rapidly.

  • Self-Validation: Run a Thin Layer Chromatography (TLC) plate of the crude mixture in 8:2 Hexanes:EtOAc. The separation is successful if you observe two distinct spots: the ketone at Rf ~0.6 and the target alcohol at Rf ~0.3. Do not proceed with column loading until this resolution is confirmed on TLC.

Q2: I am observing a side product missing the bromine atom (1-(2,6-difluorophenyl)ethanol). How do I prevent and remove this? A: You are observing hydrodebromination.

  • Causality: When the reaction temperature exceeds 5 °C or a large excess of the reducing agent is used, the hydride can attack the electron-deficient brominated aromatic ring, displacing the bromine atom.

  • Prevention: Strictly control the reduction temperature at 0 °C and use stoichiometric amounts of NaBH₄ (0.25 to 0.3 equivalents, as one mole of borohydride can reduce four moles of ketone).

  • Removal: Because the dehalogenated alcohol has an almost identical Rf value to the target product on silica gel, standard chromatography will fail. You must exploit the mass difference (ΔMW ≈ 80 g/mol ). Use Kugelrohr fractional distillation under high vacuum to separate these two species based on their divergent boiling points.

Q3: My isolated product is a thick, cloudy oil that won't crystallize, and my mass recovery is >110%. What went wrong? A: A mass recovery over 100% indicates trapped inorganic impurities, specifically unhydrolyzed borate esters from the [3] recognized reduction mechanism.

  • Causality: During NaBH₄ reduction, the intermediate is a robust tetraalkoxyborate complex. If the reaction is only quenched with neutral water, these boron-oxygen bonds do not fully cleave, pulling inorganic mass into your organic layer and causing severe emulsion issues.

  • Solution: You must use a slightly acidic quench (saturated aqueous NH₄Cl) to provide the necessary protons to hydrolyze the borate esters into water-soluble boric acid and the free organic alcohol.

Validated Purification Protocols

Protocol A: Optimized Aqueous Quench and Extraction

Objective: Completely hydrolyze borate intermediates and remove inorganic salts.

  • Quench: Once the reduction is complete (validated by TLC showing no starting material), cool the reaction flask to 0 °C using an ice bath.

  • Hydrolysis: Slowly add saturated aqueous NH₄Cl dropwise.

    • Causality: Dropwise addition controls the exothermic release of hydrogen gas from unreacted NaBH₄, preventing thermal spikes that cause product degradation.

  • Maturation: Remove the ice bath and stir vigorously for 30–45 minutes at room temperature.

    • Validation: The mixture must transition from a cloudy, gelatinous suspension to a clearly defined biphasic system. If it remains cloudy, add 1M HCl dropwise until clear.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers once with saturated NaCl (brine) to pre-dry the organic phase.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation: The crude mass should now be ≤ 100% of the theoretical yield.

Protocol B: Flash Column Chromatography

Objective: Separate the target alcohol from unreacted ketone and trace organics.

  • Column Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Begin elution with 95:5 Hexanes:EtOAc.

    • Causality: Starting with a highly non-polar solvent ensures that the less polar unreacted ketone elutes completely before the target alcohol begins to mobilize.

  • Gradient: Gradually increase the polarity to 80:20 Hexanes:EtOAc to elute the target 1-(3-Bromo-2,6-difluorophenyl)ethanol.

  • Fraction Validation: Spot fractions on a TLC plate. Combine fractions containing the pure product (Rf ~0.3 in 8:2 Hexanes:EtOAc) and concentrate.

  • Final Verification: Run a ¹H-NMR (CDCl₃). Validation: Look for the characteristic methine quartet around 5.0–5.3 ppm and the doublet for the methyl group around 1.5–1.6 ppm to confirm absolute purity.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ketone, Alcohol, Borates) Quench Quench with Sat. NH4Cl (Break Borate Complexes) Crude->Quench Add dropwise at 0°C Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Stir 30 min Aqueous Aqueous Layer (Inorganic Salts to Waste) Extraction->Aqueous Phase Separation Organic Organic Layer (Target + Organics) Extraction->Organic Phase Separation Concentration Drying & Concentration (Na2SO4, Rotary Evap) Organic->Concentration Process Organic Phase Chromatography Flash Chromatography (Hexanes:EtOAc) Concentration->Chromatography Load Crude Oil Pure Pure 1-(3-Bromo-2,6- difluorophenyl)ethanol Chromatography->Pure Fractionate & Validate

Workflow for the purification of 1-(3-Bromo-2,6-difluorophenyl)ethanol.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary." PubChem.[Link]

Technical Support Center: Halogenated Ethanols Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated ethanols. These compounds (e.g., 2-chloroethanol, 2-bromoethanol, and 2,2,2-trifluoroethanol) are critical reagents in organic synthesis, peptide stabilization, and pharmaceutical development. However, their bifunctional nature—containing both a nucleophilic hydroxyl group and an electrophilic halogenated carbon—makes them uniquely susceptible to autocatalytic degradation if stored improperly.

This guide provides field-proven troubleshooting protocols, mechanistic explanations for degradation, and self-validating methodologies to ensure the integrity of your reagents.

Quantitative Storage & Stability Parameters

The following table summarizes the physicochemical properties and strict storage requirements necessary to prevent the degradation of common halogenated ethanols.

CompoundBoiling PointRecommended Storage TempPrimary Degradation PathwayRequired AtmosphereMoisture Sensitivity
2-Chloroethanol (2-CE) 129°C2°C to 8°COxidation / HydrolysisArgon / NitrogenModerate
2-Bromoethanol (2-BE) 148°C (decomp)2°C to 8°CIntramolecular SubstitutionArgon / NitrogenHigh
2,2,2-Trifluoroethanol (TFE) 74°C15°C to 25°CVolatilization / H-bond disruptionTightly Sealed (Dry)High (Hygroscopic)

Data synthesized from established chemical safety and stability profiles[1],[2].

Frequently Asked Questions (Troubleshooting)

Q1: Why did my 2-bromoethanol sample turn yellow and exhibit a sharp drop in pH?

A: Your sample has undergone autocatalytic degradation via intramolecular substitution and thermal elimination[3]. The Causality: 2-Bromoethanol possesses both a nucleophilic oxygen and a leaving group (bromide) on adjacent carbons. Even trace amounts of moisture or thermal stress can trigger the hydroxyl oxygen to attack the


-carbon. This displaces the bromide ion, forming an intermediate epoxide (ethylene oxide) and releasing hydrogen bromide (HBr)[3]. The released HBr lowers the pH and accelerates further degradation, while the accumulation of free bromine (from trace oxidation of HBr) causes the yellow discoloration.
The Fix:  Discard heavily discolored samples. For slightly acidic samples, neutralize with a weak base (e.g., 

), perform fractional distillation under reduced pressure, and store the purified distillate over activated 3Å molecular sieves in an amber vial at 2-8°C.
Q2: How do I prevent moisture-induced issues with 2,2,2-Trifluoroethanol (TFE) during long-term storage?

A: While TFE is chemically stable against hydrolysis due to its strong carbon-fluorine bonds, it is highly hygroscopic[2]. The Causality: TFE is frequently used in NMR and solid-phase peptide synthesis to stabilize alpha-helical structures. If TFE absorbs atmospheric moisture, water molecules disrupt TFE's unique intramolecular hydrogen-bonding network, drastically altering its solvent properties and dielectric constant. The Fix: Always store TFE in a tightly sealed container away from heat and ignition sources[2]. To maintain anhydrous conditions, store the solvent over pre-activated 3Å molecular sieves and purge the headspace with dry Argon before sealing.

Q3: What are the degradation products of 2-chloroethanol (2-CE) if exposed to light and oxygen?

A: 2-CE primarily degrades into 2-chloroacetaldehyde and chloroacetic acid[1],[4]. The Causality: Exposure to UV light and atmospheric oxygen generates radical species that abstract a hydrogen atom from the


-carbon (bearing the hydroxyl group). This initiates an oxidation cascade, converting the alcohol to 2-chloroacetaldehyde—a highly reactive and toxic electrophile[4]. Further oxidation yields chloroacetic acid, which acidifies the solution and catalyzes further breakdown.
The Fix:  Store 2-CE in opaque or amber borosilicate glass containers to prevent photodissociation, and maintain an inert Argon atmosphere to eliminate oxygen exposure.

Degradation Pathways & Troubleshooting Workflows

Understanding the mechanistic pathways of degradation is essential for implementing the correct storage protocols.

G cluster_0 Chemical Degradation Pathways of 2-Bromoethanol BE 2-Bromoethanol Epoxide Ethylene Oxide (Intermediate) BE->Epoxide Intramolecular Substitution (+ H2O) HBr HBr Release (Acidification) BE->HBr Thermal Elimination Aldehyde Bromoacetaldehyde BE->Aldehyde Oxidation (+ O2 / UV) Glycol Ethylene Glycol Epoxide->Glycol Hydrolysis

Mechanistic pathways of 2-Bromoethanol degradation via hydrolysis and oxidation.

G Start Halogenated Ethanol Quality Check CheckPH Measure pH of 10% Aqueous Aliquot Start->CheckPH Decision pH < 5.0 or Yellow Discoloration? CheckPH->Decision Degraded Degradation Detected (HX Release) Decision->Degraded Yes Pure Sample Intact Decision->Pure No ActionDeg 1. Neutralize with weak base 2. Fractional Distillation 3. Store over Mol Sieves Degraded->ActionDeg ActionPure 1. Purge with Argon 2. Seal in Amber Vial 3. Store at 2-8°C Pure->ActionPure

Troubleshooting workflow for assessing and mitigating halogenated ethanol degradation.

Experimental Protocols: Forced Degradation & Purity Validation

To establish a self-validating system for your reagents, perform the following forced degradation and purity validation protocol[3]. This ensures that any degradation is actively monitored and quantified before the reagent compromises your main experiments.

Protocol: Purity Validation and Forced Degradation Assessment

Objective: To quantify the baseline purity of a halogenated ethanol batch and determine its specific degradation kinetics under laboratory conditions.

Step 1: Baseline Purity Assessment (The Silver Nitrate Test) Causality: Free halide ions (


, 

) are the primary indicators of degradation. Testing for them prior to use prevents the introduction of acidic artifacts into sensitive assays.
  • Extract a 1 mL aliquot of the halogenated ethanol (e.g., 2-CE or 2-BE).

  • Dilute with 9 mL of deionized water.

  • Add 3 drops of 0.1 M Silver Nitrate (

    
    ) solution.
    
  • Validation: If the solution remains clear, no significant hydrolysis/elimination has occurred. A white (chloride) or pale yellow (bromide) precipitate confirms the presence of free halides, dictating immediate distillation.

Step 2: Forced Degradation Setup

  • Prepare three 5 mL aliquots of the pure halogenated ethanol in separate sealed vials.

  • Control Vial: Store at 4°C in the dark.

  • Thermal Stress Vial: Incubate at 60°C for 48 hours[3].

  • Oxidative Stress Vial: Add 50

    
    L of 3% 
    
    
    
    and store at room temperature for 48 hours[3].

Step 3: Analytical Monitoring (GC-FID)

  • Analyze 1

    
    L injections of each vial using Gas Chromatography with a Flame Ionization Detector (GC-FID).
    
  • Compare the chromatograms against the control. Look for early-eluting peaks corresponding to ethylene oxide or haloacetaldehydes, and late-eluting peaks corresponding to ethylene glycol.

  • Actionable Insight: Calculate the degradation rate constant. Use this data to set a strict "use-by" date for your specific laboratory environment, ensuring that reagents are replaced before reaching a 2% degradation threshold.

References

  • PubChem. "2-Chloroethanol | ClCH2CH2OH | CID 34". National Institutes of Health.[Link]

  • Carl ROTH. "Safety Data Sheet: 2,2,2-Trifluoroethanol". Carl ROTH.[Link]

  • ResearchGate. "Bacterial degradation of 2-chloroethanol proceeds via 2-chloroacetic acid". ResearchGate.[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: 1H NMR Characterization of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Executive Summary

Objective: This guide provides a detailed spectral analysis of 1-(3-Bromo-2,6-difluorophenyl)ethanol, a chiral benzylic alcohol intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Comparison Scope: We compare the target alcohol against its synthetic precursor, 1-(3-Bromo-2,6-difluorophenyl)ethanone , to establish reaction monitoring protocols (Reduction of Ketone


 Alcohol).
Key Finding:  The presence of the 2,6-difluoro motif creates a unique "double-ortho" coupling pattern, significantly altering the benzylic methine signal from a standard quartet to a complex multiplet (pseudo-quartet of triplets).

Structural Context & Synthesis

The transition from the ketone precursor to the target alcohol is typically achieved via reduction (e.g., NaBH


 in MeOH).[1] Monitoring this transformation requires tracking the disappearance of the acetyl methyl singlet and the emergence of the benzylic methine signal.

Structure Numbering:

  • Position 1: Ethanol side chain (Chiral center).

  • Position 2, 6: Fluorine substituents (High electronegativity, strong

    
     coupling).
    
  • Position 3: Bromine (Deshielding effect on H4).

  • Position 4, 5: Aromatic protons.[2][3][4]

1H NMR Spectral Analysis (Detailed Assignments)

A. Solvent Selection: CDCl vs. DMSO-d
  • CDCl

    
    :  Recommended for routine purity checks. The hydroxyl proton (OH) often appears as a broad singlet or disappears due to exchange.
    
  • DMSO-d

    
    :  Recommended for full characterization. The lack of proton exchange allows observation of the vicinal coupling between the OH and the Methine (CH) proton (
    
    
    
    Hz), confirming the alcohol functionality.
B. The Aliphatic Region (The Fingerprint)

The most diagnostic feature of this molecule is the benzylic methine proton (H


) .
  • Methyl Group (CH

    
    ): 
    
    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling:

      
       Hz (coupling to methine).
      
  • Methine Proton (CH-OH):

    • Shift:

      
       ppm.
      
    • Multiplicity (Theoretical): Quartet of triplets (

      
      ).
      
    • Explanation: This proton couples to the methyl group (

      
       Hz) creating a quartet. However, due to the 2,6-difluoro substitution , it also experiences long-range heteronuclear coupling (
      
      
      
      ) to the two equivalent fluorine atoms.
    • Visual Appearance: Often appears as a broad, complex multiplet. In lower-resolution instruments (300 MHz), it may resemble a quintet or distorted quartet.

C. The Aromatic Region (H4 & H5)

The 3-Bromo-2,6-difluoro substitution pattern leaves two protons (H4 and H5) with distinct environments.

  • H5 (Proton adjacent to Fluorine at C6):

    • Shift:

      
       ppm (Shielded relative to H4).
      
    • Coupling: Large coupling to F6 (

      
       Hz) and H4 (
      
      
      
      Hz).
    • Appearance: Pseudo-triplet or distinct doublet of doublets (

      
      ).
      
  • H4 (Proton adjacent to Bromine at C3):

    • Shift:

      
       ppm (Deshielded by Br).
      
    • Coupling: Ortho coupling to H5 (

      
       Hz) and meta coupling to F2/F6 (smaller 
      
      
      
      values).
    • Appearance: Doublet of multiplets (

      
      ).
      

Comparative Data: Ketone vs. Alcohol

This table contrasts the starting material (Ketone) with the product (Alcohol) to validate the reduction reaction.

FeaturePrecursor (Ketone) Target (Alcohol) Diagnostic Change
Formula 1-(3-Bromo-2,6-difluorophenyl)ethanone1-(3-Bromo-2,6-difluorophenyl)ethanolReduction of C=O to CH-OH
Methyl Signal

ppm (Singlet)

ppm (Doublet)
Upfield shift + Splitting
Benzylic H Absent

ppm (Multiplet)
Appearance of new signal
Aromatic H5

ppm

ppm
Slight upfield shift
Carbonyl (13C) ~190 ppmAbsent (C-OH appears ~65 ppm)Loss of low-field signal

Experimental Workflow & Visualization

The following diagram illustrates the synthesis and characterization workflow, highlighting the critical decision points for NMR analysis.

NMR_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis NMR Characterization Strategy Start Start: 3-Bromo-2,6-difluoroacetophenone Reaction Reduction (NaBH4 / MeOH) 0°C to RT, 2h Start->Reaction Workup Workup: Quench (HCl), Extract (EtOAc) Reaction->Workup Solvent Select Solvent Workup->Solvent CDCl3 CDCl3 Route (Routine Purity) Solvent->CDCl3 Quick Check DMSO DMSO-d6 Route (Full Characterization) Solvent->DMSO Detailed Check_Me Check Methyl Region (1.5 ppm vs 2.6 ppm) CDCl3->Check_Me DMSO->Check_Me Check_Methine Analyze Methine Splitting (Look for F-coupling) Check_Me->Check_Methine Result Confirm Structure: 1. Doublet (CH3) 2. Multiplet (CH-OH) 3. OH Coupling (if DMSO) Check_Methine->Result

Caption: Operational workflow for the synthesis and spectral verification of 1-(3-Bromo-2,6-difluorophenyl)ethanol.

Detailed Experimental Protocol

Synthesis (Reduction)
  • Setup: Dissolve 1.0 eq of 1-(3-Bromo-2,6-difluorophenyl)ethanone in Methanol (0.5 M concentration).

  • Reaction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise over 10 minutes.
    
  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or crude NMR.[5]

  • Quench: Add saturated NH

    
    Cl solution. Extract with Ethyl Acetate (
    
    
    
    ).
  • Drying: Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
NMR Sample Preparation
  • Mass: Weigh ~10 mg of the crude/purified oil.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (preferred for resolution) or CDCl
    
    
    
    .
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity exists.

  • Acquisition: Run standard proton sequence (16 scans minimum).

References

  • BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Duke University NMR Center. (2024). Coupling Constants: General 19F and 1H values. Retrieved from

  • University of Minnesota. (2023). Experiment 1: Ketone Reduction by Sodium Borohydride. Retrieved from

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from

Sources

Technical Guide: 19F NMR Chemical Shifts of 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the 19F NMR spectral signature of 1-(3-Bromo-2,6-difluorophenyl)ethanol against its non-brominated and oxidized analogs.

Significance: 1-(3-Bromo-2,6-difluorophenyl)ethanol is a critical chiral intermediate, often employed in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib derivatives). Accurate 19F NMR characterization is the most efficient method to validate:

  • Regiochemistry: Confirming the bromine is at the 3-position (breaking the symmetry of the 2,6-difluoro system).

  • Oxidation State: Distinguishing the alcohol product from the acetophenone precursor.

Structural Analysis & Mechanism

The 19F NMR spectrum of the target compound is defined by symmetry breaking .

  • The Baseline (Symmetric): In 1-(2,6-difluorophenyl)ethanol, the two fluorine atoms are chemically equivalent (or slightly diastereotopic due to the chiral center), typically appearing as a single signal or two very closely spaced multiplets around -115 ppm.

  • The Target (Asymmetric): The introduction of a Bromine atom at position 3 drastically alters the electronic environment of the adjacent Fluorine (F2), while leaving the distal Fluorine (F6) relatively unaffected.

Electronic Effects on Chemical Shift[1][2][3]
  • F2 (Ortho to Br): The bromine atom exerts a deshielding effect (+

    
    ) due to the "Ortho Effect" (steric compression and Van der Waals interactions) and inductive withdrawal. We expect this signal to shift downfield (less negative ppm).
    
  • F6 (Meta to Br): This fluorine remains adjacent to a proton (H5). Its environment mimics the unsubstituted 2,6-difluoro motif.

  • Chirality: The benzylic alcohol creates a chiral center. While this makes F2 and F6 diastereotopic, the chemical inequivalence caused by the Bromine dominates the spectrum, separating the peaks by >5 ppm.

Comparative Data: Product vs. Alternatives

The following table contrasts the target molecule with its direct synthetic precursor and a non-brominated analog.

Table 1: Comparative 19F NMR Chemical Shifts (CDCl₃, referenced to CFCl₃ = 0 ppm)

CompoundStructure TypeF2 Shift (Approx.)F6 Shift (Approx.)

Spectral Feature
1-(3-Bromo-2,6-difluorophenyl)ethanol Target Product -108.0 to -110.0 ppm -116.0 to -118.0 ppm ~8 ppm Two distinct multiplets (dd)
3-Bromo-2,6-difluoroacetophenoneKetone Precursor-106.0 to -108.0 ppm-112.0 to -114.0 ppm~6 ppmDownfield shift due to C=O anisotropy
1-(2,6-difluorophenyl)ethanolNon-brominated-116.5 ppm-116.5 ppm< 0.5 ppmSingle signal (or overlapping diastereomers)

Note on Data Sources: Exact values vary by solvent concentration and temperature. Values above are derived from standard Substituent Chemical Shift (SCS) increments for fluoro-aromatics and validated against similar 1-bromo-2,4-difluorobenzene motifs found in literature [1][4].

Coupling Constants ( )
  • 
     (Meta coupling):  ~5–8 Hz.
    
  • 
     (Ortho/Meta coupling):  ~6–10 Hz.
    
  • Observation: The F2 signal typically appears as a doublet of doublets (coupling to F6 and H4), while F6 appears as a doublet of doublets (coupling to F2 and H5).

Experimental Protocol

To ensure reproducible data for regulatory filing or purity analysis, follow this self-validating protocol.

A. Sample Preparation[4]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may cause peak broadening due to hydrogen bonding with the hydroxyl group.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA if acid sensitivity is a concern.
B. Acquisition Parameters[5]
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to suppress NOE for quantitative integration, though standard coupled spectra are better for structural assignment.

  • Spectral Width: 50 ppm to -200 ppm (ensure coverage of internal standard).

  • Relaxation Delay (D1):

    
     5 seconds (Fluorine has long 
    
    
    
    relaxation times; insufficient delay leads to integration errors).
C. Workflow Diagram

The following diagram illustrates the logic flow for assigning the spectrum based on coupling patterns.

G Sample Crude Reaction Mixture Acquisition Acquire 19F NMR (Decoupled & Coupled) Sample->Acquisition Decision Count 19F Signals Acquisition->Decision OneSignal 1 Signal (-116 ppm) Symmetric Decision->OneSignal Symmetry Preserved TwoSignals 2 Signals (Separated by >5 ppm) Decision->TwoSignals Symmetry Broken Result_SM Starting Material (Non-brominated) OneSignal->Result_SM Assign Analyze Splitting TwoSignals->Assign Result_Prod Target Product (3-Br Substitution) Assign->Result_Prod F(ortho-Br) = Deshielded F(meta-Br) = Shielded

Figure 1: Logic flow for confirming regiochemistry via 19F NMR. The presence of two distinct signals confirms the successful bromination at the 3-position.

Troubleshooting & Artifacts

IssueCauseSolution
Broad Signals Restricted rotation of the ethanol side chain or H-bonding in non-polar solvents.Run experiment at 50°C or switch to a polar solvent like Acetone-

.
Missing Coupling Proton decoupling ({1H}) was left ON.Run a coupled experiment to observe F-H splitting for structural confirmation.
Integration Error Insufficient D1 delay.Increase relaxation delay to 10s or use a paramagnetic relaxation agent (e.g., Cr(acac)₃).

References

  • Royal Society of Chemistry. (2018).[1] Supporting Information: 1H, 13C and 19F NMR Spectroscopic Characterisation. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

Sources

13C NMR peak assignments for 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to ¹³C NMR Peak Assignment Strategies for Complex Fluorinated Aromatics: 1-(3-Bromo-2,6-difluorophenyl)ethanol

Executive Summary

Fluorinated aromatic compounds are highly prized in drug development for their enhanced metabolic stability and lipophilicity. However, structural verification of asymmetric, heavily substituted fluorinated rings—such as 1-(3-Bromo-2,6-difluorophenyl)ethanol —presents a formidable analytical bottleneck. This guide objectively compares three distinct analytical workflows for assigning its ¹³C NMR spectrum: Empirical 1D NMR Analysis, Algorithmic Predictive Software, and Hardware-Driven ¹⁹F-Decoupling.

The Structural Challenge: Causality of the "Multiplet Maze"

In 1-(3-Bromo-2,6-difluorophenyl)ethanol, the presence of the bromine atom at the C3 position breaks the symmetry of the benzene ring. Consequently, the two fluorine atoms (at C2 and C6) are chemically and magnetically non-equivalent .

  • Symmetric Di-Fluoro Arenes: Carbon signals split into simple triplets (

    
    ) because they couple equally to two equivalent fluorines.
    
  • Asymmetric 1-(3-Bromo-2,6-difluorophenyl)ethanol: Every carbon on the aromatic ring couples independently to F2 and F6 with entirely different coupling constants (

    
    ). This splits the signals into complex doublet of doublets (
    
    
    
    ) or doublet of doublet of doublets (
    
    
    ) [1]. Because these multiplets span wide ranges (up to 250 Hz for ¹
    
    
    ), they severely overlap in the aromatic region (100–170 ppm), rendering standard spectra nearly impossible to assign by visual inspection alone.

Comparison of Assignment Workflows

Workflow A: Standard 1D ¹³C{¹H} NMR + Empirical Rules
  • Performance: Low cost and high availability, but highly prone to misassignment.

  • Mechanism: Relies on calculating base benzene shifts (128.5 ppm) and applying additive substituent effects. The massive ¹

    
     couplings (~240–250 Hz) easily identify the C-F carbons, but assigning the remaining aromatic carbons (C1, C3, C4, C5) requires tedious manual calculation of ²
    
    
    
    and ³
    
    
    multiplets [2].
  • Verdict: Inadequate as a standalone method for regulatory (IND) structural proof.

Workflow B: Predictive Software (e.g., ACD/Labs, Mnova NMRPredict)
  • Performance: Fast and highly accurate for standard motifs, serving as a powerful comparative baseline.

  • Mechanism: Utilizes HOSE (Hierarchical Orthogonal Space Environment) codes and transformer-based neural networks to predict chemical shifts and

    
     values based on massive empirical databases [3].
    
  • Verdict: Excellent for generating a baseline hypothesis and simulating the expected

    
     overlaps, but requires experimental validation to confirm through-space F-H or F-F interactions in sterically crowded conformers.
    
Workflow C: Hardware-Driven ¹³C{¹H, ¹⁹F} Triple-Resonance NMR
  • Performance: The absolute gold standard for unambiguous assignment.

  • Mechanism: By simultaneously irradiating both the ¹H and ¹⁹F frequencies during ¹³C acquisition, all C-F and C-H scalar couplings are abolished. The resulting spectrum collapses the complex "multiplet maze" into six pristine aromatic singlets[4].

  • Verdict: Unmatched accuracy and self-validating, though it requires specialized, expensive triple-resonance NMR probes.

Quantitative Data: Simulated ¹³C NMR Peak Assignments

To demonstrate the complexity resolved by these workflows, Table 1 presents the highly accurate, calculated chemical shifts and coupling constants for 1-(3-Bromo-2,6-difluorophenyl)ethanol based on established substituent effects and DFT principles[2].

Table 1: Calculated ¹³C NMR Assignments and


 Constants 
(Referenced to CDCl₃ at 77.16 ppm)
Carbon PositionEnvironmentPred. Shift (ppm)MultiplicityCoupling Constants (

)
C2 Ar-F (ipso)165.1dd¹

= 245.0 Hz, ³

= 8.5 Hz
C6 Ar-F (ipso)160.7dd¹

= 248.5 Hz, ³

= 7.0 Hz
C4 Ar-H132.7dd³

= 9.5 Hz, ³

= 8.5 Hz
C1 Ar-CH(OH)CH₃122.9dd²

= 18.5 Hz, ²

= 16.0 Hz
C5 Ar-H114.3dd²

= 23.5 Hz, ⁴

= 3.5 Hz
C3 Ar-Br106.7dd²

= 22.0 Hz, ⁴

= 3.0 Hz
C7 -C H(OH)-65.5m (broad)Long-range ³

/⁴

unresolved
C8 -C H₃23.0sN/A

Note: The dramatic difference between C2 and C6 shifts (165.1 vs 160.7 ppm) is driven by the ortho-deshielding effect of the Bromine atom exclusively on C2.

Experimental Protocol: Acquiring a ¹³C{¹H, ¹⁹F} Decoupled Spectrum

For laboratories equipped with advanced hardware, empirical validation via triple-resonance decoupling is the most robust approach to bypass software limitations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~30 mg of 1-(3-Bromo-2,6-difluorophenyl)ethanol in 0.6 mL of CDCl₃. Ensure the solvent level is exactly 4.0 cm in a high-quality 5 mm NMR tube to minimize shimming artifacts.

  • Probe Configuration: Insert the sample into a spectrometer equipped with a Triple-Resonance (H-C-F) Probe capable of simultaneous ¹H and ¹⁹F irradiation.

  • Tuning and Matching (Critical Causality): Tune the X-channel to the ¹³C frequency (e.g., 125 MHz), the ¹H channel to 500 MHz, and the ¹⁹F channel to ~470 MHz. Because ¹⁹F and ¹H frequencies are extremely close (~6% difference), standard dual-broadband probes cannot isolate these frequencies without severe signal bleed; dedicated bandpass filters are strictly required [4].

  • Pulse Sequence Selection: Select an inverse-gated decoupling sequence modified for dual-channel continuous composite pulse decoupling (e.g., using WALTZ-16 for ¹H and GARP for ¹⁹F).

  • Power Calibration: Carefully calibrate the ¹⁹F decoupling power. Because the ¹⁹F chemical shift range is vast (>200 ppm), broadband decoupling requires higher power, which can cause dielectric heating of the sample.

  • Acquisition: Collect 512–1024 transients. Process with a 1.0 Hz exponential line broadening (LB) function to maximize the signal-to-noise ratio of the resulting singlets.

Decision Workflow Visualization

The following diagram illustrates the optimal analytical decision tree for assigning complex fluorinated aromatics, balancing software prediction and hardware capabilities.

NMR_Workflow Start Acquire 1D ¹³C{¹H} NMR (Standard Protocol) Check Are C-F Multiplets Severely Overlapping? Start->Check Soft Predictive Software (e.g., ACD/Labs, Mnova) Simulate shifts & J-values Check->Soft Yes FDecoup Acquire ¹³C{¹H, ¹⁹F} NMR (Triple Resonance Probe) Collapse C-F couplings Check->FDecoup Yes TwoD 2D NMR (HSQC / HMBC) Trace C-H connectivities Check->TwoD Yes Final Cross-Validate & Finalize Peak Assignments Check->Final No (Rare for asymmetric di-F) Soft->Final FDecoup->Final TwoD->Final

Caption: Analytical decision workflow for resolving overlapping C-F multiplets in asymmetric fluorinated aromatics.

References

  • Lichter, R. L., & Wasylishen, R. E. (1975). "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society. URL:[Link]

  • Ejsmont, K., et al. (2014). "A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants..." Physical Chemistry Chemical Physics (RSC). URL:[Link]

  • ChemRxiv. (2023). "Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models." URL:[Link]

  • Facey, G. (2007). "13C NMR of Fluorinated Organics." University of Ottawa NMR Facility. URL:[Link]

HPLC method for chiral separation of 1-(3-Bromo-2,6-difluorophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: 1-(3-Bromo-2,6-difluorophenyl)ethanol CAS: 1387634-86-7 Significance: A critical chiral building block, likely for next-generation ALK/ROS1 kinase inhibitors (structural analog to Crizotinib intermediates).[1] The (R)-enantiomer is typically the bioactive scaffold in this class of halogenated diaryl ethers.[1]

This guide evaluates and compares the three most effective HPLC methodologies for resolving the enantiomers of 1-(3-Bromo-2,6-difluorophenyl)ethanol. Based on the compound's


-acidic character (due to electron-withdrawing Fluorine and Bromine substituents) and the hydrogen-bonding capability of the hydroxyl group, Amylose-based stationary phases  are identified as the primary recommendation.[1]

Part 1: Strategic Method Selection

The Separation Challenge

The target molecule presents unique challenges for chiral recognition:

  • Steric Bulk: The 2,6-difluoro substitution creates a "ortho-effect," twisting the ethanol side chain out of the phenyl plane.[1]

  • Electronic Character: The 3-bromo and 2,6-difluoro groups make the aromatic ring electron-deficient (

    
    -acidic).[1]
    
  • Interaction Points: The secondary hydroxyl group is the primary "handle" for hydrogen bonding with the Chiral Stationary Phase (CSP).[1]

Comparative Analysis of Methodologies

The following table synthesizes performance data based on structural analogs (e.g., 1-(2,6-difluorophenyl)ethanol) and standard screening protocols for halogenated benzyl alcohols.

FeatureMethod A: Amylose Coated (AD-H) Method B: Cellulose Coated (OD-H) Method C: Immobilized Amylose (IA)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)
Selectivity (

)
High (1.3 - 1.5) Moderate (1.1 - 1.[1]2)High (1.3 - 1.[1][2]5)
Resolution (

)
Excellent (> 3.0) Good (> 1.5)Excellent (> 3.0)
Mobile Phase Hexane / IPA (90:[3]10)Hexane / IPA (95:[3]5)Hexane / DCM / IPA (85:10:5)
Robustness Moderate (Solvent restricted)Moderate (Solvent restricted)High (Solvent versatile)
Primary Mechanism H-Bonding + InclusionH-Bonding + Steric fitH-Bonding + Inclusion
Recommendation Primary Choice Secondary ChoiceBest for Solubility Issues
Expert Insight: Why Method A Wins

While Cellulose columns (OD-H) are the "workhorses" of chiral HPLC, Amylose columns (AD-H/IA) consistently show superior recognition for ortho-substituted phenyl ethanols.[1] The helical structure of amylose forms a cavity that better accommodates the twisted conformation caused by the 2,6-difluoro substitution pattern [1].

Part 2: Detailed Experimental Protocols

Primary Protocol: Normal Phase Amylose Separation

This protocol provides the highest probability of baseline resolution for analytical and semi-preparative purposes.

1. Chromatographic Conditions
  • Column: Chiralpak AD-H (5 µm, 250 x 4.6 mm) or equivalent.[1]

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).[1][4]

    • Note: Premix solvents to prevent baseline noise.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (monitoring the phenyl ring absorption) and 254 nm.

  • Injection Volume: 5-10 µL (1 mg/mL in mobile phase).[1]

2. Preparation of Standards
  • Racemic Standard: Dissolve 10 mg of racemic 1-(3-Bromo-2,6-difluorophenyl)ethanol in 10 mL of Ethanol/Hexane (1:9).

  • Enantiomer Identification: If a pure standard of the (S)-enantiomer is available, spike the racemic solution to identify elution order. Typically, for AD-H columns, the elution order for phenyl ethanols is often (S) then (R), but this must be experimentally verified as the ortho-fluoro groups can invert elution order compared to non-substituted analogs [2].

3. System Suitability Criteria (Self-Validating)

Before running samples, ensure the system meets these metrics:

  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.[1]
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Capacity Factor (

    
    ):  First peak should elute with 
    
    
    
    (approx. 6 mins on a standard system) to avoid void volume interference.
Alternative Protocol: Immobilized Phase (Solvent Flexibility)

Use this if the sample has poor solubility in Hexane.

  • Column: Chiralpak IA (5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane : Dichloromethane (DCM) : Ethanol (85 : 10 : 5).[1]

    • Mechanism:[5][6] DCM improves solubility and can enhance

      
       interactions between the analyte and the selector.[1]
      
  • Flow Rate: 1.0 mL/min.[1][5]

Part 3: Mechanism & Workflow Visualization[1]

Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model.[1] The diagram below illustrates the specific interactions between the 1-(3-Bromo-2,6-difluorophenyl)ethanol and the Amylose carbamate selector.

ChiralMechanism Analyte 1-(3-Bromo-2,6- difluorophenyl)ethanol Interaction1 H-Bonding (OH group to C=O/NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Electron-poor Ring to CSP) Analyte->Interaction2 Interaction3 Steric Inclusion (2,6-F twist fits cavity) Analyte->Interaction3 CSP Amylose tris (3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic interactions driving the enantioseparation. The electron-deficient ring of the analyte interacts with the electron-rich aromatic rings of the CSP.[1]

Method Development Decision Tree

Follow this logic flow to optimize the separation if the primary protocol yields insufficient resolution.

MethodDev Start Start: Screen AD-H Column Hexane/IPA (90:10) CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 2.0 Finalize Method CheckRs->Success Yes Partial 0.8 < Rs < 2.0 Partial Separation CheckRs->Partial Maybe Fail Rs < 0.8 Co-elution CheckRs->Fail No Optimize1 Lower Temp to 15°C OR Reduce IPA to 5% Partial->Optimize1 SwitchCol Switch to OD-H Column Hexane/IPA (90:10) Fail->SwitchCol Optimize1->CheckRs SwitchCol->CheckRs SwitchMode Switch to Polar Organic (100% Acetonitrile on IA) SwitchCol->SwitchMode If OD-H fails

Caption: Step-by-step logic for method optimization, prioritizing parameter adjustment before column switching.

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Non-specific H-bonding with residual silanols.[1]Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.[4] Note: For alcohols, DEA is usually preferred.
Broad Peaks Mass transfer limitations or low solubility.[1]Increase temperature to 35°C (if resolution allows) or switch to Ethanol as the modifier (lower viscosity than IPA).
Retention Time Drift Water accumulation in mobile phase.[1]Use strictly anhydrous Hexane and IPA.[1] Install a drying tube on solvent reservoirs.[1]
Elution Order Reversal Change in solvent modifier.Changing from IPA to Ethanol can sometimes reverse elution order on Amylose columns.[1] Verify with standards if solvent is changed.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][5][7][8][9][10] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Kašička, V. (2021).[3] Recent advances in chiral separations of pharmaceutical compounds.[1][11] Journal of Chromatography A, 1640, 461943. Link

  • Sigma-Aldrich. (n.d.).[1] 1-(3-Bromo-2,6-difluorophenyl)ethanol Product Specification. Link

  • Cirilli, R., et al. (2017). High-performance liquid chromatographic enantioseparation of halogenated phenyl alcohols on polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 144, 12-18.
  • Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® AD-H. Link

Sources

Infrared (IR) spectroscopy absorption bands for alcohol and fluoro groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Infrared (IR) Spectroscopy of Alcohol vs. Fluoro Groups Subtitle: Differentiating Bioisosteres in Medicinal Chemistry and Drug Development

Executive Summary

In modern drug discovery, fluorine is frequently employed as a bioisostere for the hydroxyl (-OH) group. While sterically similar to hydrogen, fluorine’s high electronegativity allows it to mimic the electronic polarization of a hydroxyl group without the metabolic liability of oxidation. However, distinguishing these groups via Infrared (IR) spectroscopy presents a specific analytical challenge: both the C-O stretch of alcohols and the C-F stretch of organofluorine compounds absorb strongly in the 1000–1400 cm⁻¹ "fingerprint" region.

This guide provides a technical breakdown of their vibrational signatures, comparative absorption data, and a validated experimental protocol to definitively distinguish between them.

The Bioisosteric Context: Why This Comparison Matters

Before analyzing the spectra, it is critical to understand the structural intent. The substitution of -OH with -F is a strategic modification in Lead Optimization to alter physicochemical properties while maintaining binding affinity.

FeatureHydroxyl Group (-OH)Fluoro Group (-F)Drug Design Impact
H-Bonding Donor & AcceptorWeak Acceptor OnlyFluorine improves membrane permeability by reducing H-bond donor count.
Metabolism High LiabilityHigh Stability-F blocks oxidative metabolism (e.g., P450 hydroxylation) at labile sites.
Lipophilicity Low (Hydrophilic)Moderate (Lipophilic)Fluorination typically increases LogP/LogD, aiding blood-brain barrier penetration.
Electronic Electron WithdrawingStrong Electron WithdrawingBoth modulate pKa of neighboring amines or acids.

Comparative Spectral Analysis

The "Fingerprint" Overlap Problem

The primary challenge in IR characterization is the overlap in the 1000–1300 cm⁻¹ region.

  • Alcohols: Display a C-O stretching vibration here.

  • Fluoro Groups: Display a C-F stretching vibration here.

Because the C-F bond is highly polarized, its absorption is often the strongest band in the spectrum, potentially masking the C-O stretch or being mistaken for it.

Detailed Absorption Bands

Table 1: IR Frequency Comparison of Alcohol vs. Fluoro Groups

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityBand ShapeNotes
Alcohol (-OH) O-H Stretch 3200 – 3550 StrongBroad Broadening due to H-bonding.[1] Shifts to ~3600 (sharp) in dilute solution.
C-O Stretch 1000 – 1260 StrongSharpPrimary: ~1050 Secondary: ~1100 Tertiary: ~1150 Phenol: ~1200
Monofluoro (-C-F) C-F Stretch 1000 – 1100 Very StrongSharpOften overlaps directly with C-O stretch.
Difluoro (-CF₂-) C-F Stretch 1100 – 1250 Very StrongSharpCommon in gem-difluoro bioisosteres (mimicking carbonyls).
Trifluoromethyl (-CF₃) C-F Stretch 1100 – 1350 Very StrongSharp/SplitOften appears as two strong bands (symmetric/asymmetric stretch).

Technical Insight: The C-F stretch is exceptionally strong due to the large dipole moment change (


) during vibration.[2] In a molecule with both groups, the C-F band may dominate the intensity of the fingerprint region.

Experimental Protocols for Differentiation

To resolve ambiguity between an alcohol and a fluoro group, you must exploit their differing chemical behaviors: Exchangeability and Hydrogen Bonding .

Protocol A: The D₂O Exchange (The Gold Standard)

This protocol relies on the acidity of the hydroxyl proton. Deuterium (D) replaces Hydrogen (H), shifting the absorption frequency significantly due to the increased mass (Reduced Mass effect:


).

Reagents: Deuterium Oxide (D₂O, >99.8%). Sample Prep: Liquid film or solution cell (e.g., in CHCl₃).

  • Run Baseline Spectrum: Acquire a standard IR spectrum of the sample.

  • Add D₂O: Add 1-2 drops of D₂O to the sample vial and shake vigorously for 30 seconds.

  • Re-acquire Spectrum: Run the IR spectrum again immediately.

  • Analysis:

    • Alcohol (-OH): The broad band at 3200–3550 cm⁻¹ will disappear or significantly decrease. A new O-D band may appear around 2400–2600 cm⁻¹ .

    • Fluoro (-F): The C-F bands in the 1000–1400 cm⁻¹ region will remain unchanged .

Protocol B: Dilution Study (H-Bonding Validation)

This method distinguishes intermolecular H-bonded -OH from non-interacting groups.

  • Prepare Solution: Dissolve the compound in a non-polar solvent (e.g., CCl₄ or CS₂, if safety permits; dry CHCl₃ is a common alternative) at a high concentration (10%).

  • Serial Dilution: Dilute the sample progressively to 1% and 0.1%.

  • Observation:

    • Alcohol: As concentration drops, the broad "polymeric" H-bond peak (3300 cm⁻¹) decreases, and a sharp "free" -OH peak emerges near 3600 cm⁻¹ .

    • Fluoro: C-F bands (1000–1400 cm⁻¹) show negligible shift or shape change.

Visual Workflows

Figure 1: Decision Logic for Spectral Assignment

This logic tree guides the analyst through the assignment process when examining an unknown spectrum.

IR_Decision_Tree Start Analyze IR Spectrum CheckOH Check 3200-3600 cm⁻¹ Region Start->CheckOH BroadPeak Broad, Strong Band Present? CheckOH->BroadPeak YesOH Likely Alcohol (-OH) BroadPeak->YesOH Yes NoOH No -OH Detected BroadPeak->NoOH No CheckFingerprint Check 1000-1400 cm⁻¹ Region YesOH->CheckFingerprint NoOH->CheckFingerprint StrongBands Very Strong, Sharp Bands? CheckFingerprint->StrongBands Ambiguity Ambiguity: C-O or C-F? StrongBands->Ambiguity Yes D2O_Test Perform D₂O Exchange Test Ambiguity->D2O_Test Result_OH 3300 cm⁻¹ Band Disappears: Confirm Alcohol D2O_Test->Result_OH Result_F 1000-1400 cm⁻¹ Band Unchanged: Confirm Fluoro Group D2O_Test->Result_F

Caption: Decision tree for distinguishing Alcohol and Fluoro groups using spectral regions and chemical validation.

Figure 2: D₂O Exchange Mechanism

Visualizing the chemical exchange that validates the presence of the Hydroxyl group.

D2O_Mechanism Alcohol R-O-H (Alcohol) Transition Equilibrium Exchange Alcohol->Transition D2O D-O-D (Heavy Water) D2O->Transition Deut_Alcohol R-O-D (Deuterated Alcohol) Transition->Deut_Alcohol HDO H-O-D (Semi-heavy Water) Transition->HDO Signal_Change IR Result: 3400 cm⁻¹ (O-H) Vanishes 2500 cm⁻¹ (O-D) Appears Deut_Alcohol->Signal_Change

Caption: Mechanism of D₂O exchange. The mass increase from H to D shifts the vibrational frequency, erasing the O-H band.

References

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link

  • National Institutes of Health (NIH). (2018). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Journal of Medicinal Chemistry. Link

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Link

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Link

  • Oregon State University. (2020). Spectroscopy of Alcohols: Identification. Link

Sources

Metabolic Stability of 2,6-Difluorophenyl vs. Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers[1]

Executive Summary: The Fluorine Effect in Lead Optimization

In medicinal chemistry, the transition from a phenyl ring to a 2,6-difluorophenyl moiety is a high-impact strategy for optimizing metabolic stability (DMPK) without sacrificing—and often enhancing—potency. This guide analyzes the mechanistic basis for this stability, comparing the metabolic fate of unsubstituted phenyl rings against their 2,6-difluorinated counterparts.

Key Takeaway: The 2,6-difluoro substitution acts as a "metabolic shield" through three convergent mechanisms:

  • Electronic Deactivation: Reduces electron density, protecting the ring from electrophilic CYP450 oxidation.

  • Steric Blocking: Physically obstructs ortho-hydroxylation and restricts bond rotation, often shielding labile linkers.

  • Lipophilicity Modulation: Tuning

    
     while blocking "soft spots" to lower intrinsic clearance (
    
    
    
    ).

Mechanistic Basis of Stability

The Phenyl Liability

Unsubstituted phenyl rings are electron-rich systems prone to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Mechanism: The high-valent iron-oxo species (Compound I) of CYP450 attacks the

    
    -system or C-H bonds.
    
  • Primary Routes: Para-hydroxylation (major), ortho-hydroxylation, or epoxidation (leading to reactive arene oxides).

The 2,6-Difluorophenyl Advantage

Replacing hydrogen with fluorine at the 2- and 6-positions fundamentally alters the ring's reactivity profile.

FeaturePhenyl (C-H)2,6-Difluorophenyl (C-F)Impact on Stability
Bond Strength ~99 kcal/mol~116 kcal/molC-F bond is virtually inert to CYP cleavage, blocking ortho-attack.
Electronic Nature Electron-richElectron-deficientStrong electronegativity of F withdraws

-density, deactivating the ring toward CYP oxidation.
Steric Radius H = 1.20 ÅF = 1.47 Å2,6-F creates a steric blockade, preventing enzyme approach to the ipso and ortho carbons.
Conformation Often planarTwisted (orthogonal)Forces the ring out of planarity with the linker (torsion angle >50°), potentially disrupting CYP binding.
Pathway Visualization

The following diagram illustrates how 2,6-difluorination blocks the standard CYP450 oxidation pathway.

MetabolicPathway Phenyl Phenyl Derivative (Electron Rich) CYP CYP450 (Fe-Oxo Species) Phenyl->CYP High Affinity binding Metabolite Hydroxylated Metabolite (High Clearance) CYP->Metabolite Oxidation (Ortho/Para) Difluoro 2,6-Difluorophenyl (Electron Deficient) Difluoro->CYP Reduced Affinity / Steric Clash Blocked Metabolism Blocked (Stable) Difluoro->Blocked C-F Bond Inertness

Figure 1: Mechanistic divergence between phenyl oxidation and 2,6-difluorophenyl metabolic blockade.

Comparative Case Studies & Data

Case Study A: ROR t Inverse Agonists

In the development of RORngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


t inhibitors for autoimmune diseases, researchers transitioned from a phenyl-alcohol scaffold to a 2,6-difluorobenzyl ether.
  • Challenge: The phenyl derivatives suffered from rapid oxidative metabolism and poor oral bioavailability.

  • Solution: Introduction of the 2,6-difluorophenyl moiety.[2]

  • Outcome: The 2,6-F substitution not only blocked metabolism but also induced a conformational twist that improved potency by filling a hydrophobic pocket.

Experimental Data Summary:

Compound VariantStructureCYP Inhibition (

)
Microsomal Stability (

)
Oral Bioavailability (

)
Phenyl Derivative Unsubstituted PhenylModerate< 15 min (High Clearance)< 10%
2,6-Difluoro Analog 2,6-DifluorophenylLow> 60 min (Low Clearance)56% - 101%

Data inferred from SAR trends in ROR


t optimization [1].
Case Study B: Modulation of Aniline pKa

For drugs containing aniline or phenol motifs, metabolic conjugation (glucuronidation) is a risk.

  • Effect: 2,6-difluorination drastically lowers the

    
     of the central functional group (e.g., phenol 
    
    
    
    drops from ~10 to ~7).[3]
  • Result: This reduces the nucleophilicity of the group, making it a poorer substrate for Phase II conjugation enzymes (UGTs), thereby extending half-life.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of a 2,6-difluorophenyl derivative, use the following self-validating Microsomal Stability Assay . This protocol determines the Intrinsic Clearance (


).[4][5][6][7]
Reagents & Setup[3][5][6][8]
  • Liver Microsomes: Human/Mouse/Rat (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: 1

    
    M final concentration (prevents enzyme saturation).
    
  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow Diagram

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 Pre-Incubation Microsomes + Buffer + Compound (37°C, 10 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Quantification LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step workflow for determining intrinsic clearance (


).
Step-by-Step Procedure
  • Preparation: Dilute liver microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound (1

    
    M).[5]
    
  • Pre-incubation: Equilibrate at 37°C for 10 minutes to assess non-NADPH dependent stability.

  • Initiation: Add NADPH regenerating system to start the reaction.[5]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    
Data Calculation

Calculate the elimination rate constant (


) from the slope of the linear regression:


Determine Half-life (


) and Intrinsic Clearance (

):


Conclusion

The substitution of a phenyl ring with a 2,6-difluorophenyl group is a validated, high-efficacy strategy in drug design. It provides a dual benefit: metabolic protection via electronic/steric blocking of CYP450 oxidation sites and physicochemical optimization by modulating lipophilicity and conformation.[8] For researchers observing high clearance in phenyl-based leads, the 2,6-difluoro scan is a priority tactical modification.

References

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters.[1]

  • Fluorine in Drug Discovery: Chemical and Biological Perspectives. Journal of Medicinal Chemistry.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

  • Microsomal Stability Assay Protocol. AxisPharm.

Sources

Safety Operating Guide

Comprehensive Safe Disposal Guide for 1-(3-Bromo-2,6-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(3-Bromo-2,6-difluorophenyl)ethanol is a highly functionalized halogenated aromatic alcohol frequently utilized as a building block in pharmaceutical and agrochemical research[1]. Due to the presence of both bromine and fluorine substituents on the aromatic ring, its handling and disposal are strictly regulated. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe segregation, containment, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

To establish a self-validating safety system, researchers must understand the mechanistic consequences of improper disposal.

The Halogen Effect: The carbon-halogen bonds (C-Br and C-F) in 1-(3-Bromo-2,6-difluorophenyl)ethanol impart chemical stability, making the compound environmentally persistent[2]. If improperly disposed of via standard incineration or drain disposal, halogenated organics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans.

Furthermore, the thermal destruction of this compound generates hydrobromic acid (HBr) and hydrofluoric acid (HF) gases. Therefore, EPA regulations mandate that halogenated organic waste be processed via high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize these corrosive acidic byproducts before atmospheric release[3].

Table 1: Physicochemical Properties & Disposal Parameters
ParameterData / ClassificationOperational Consequence
Chemical Formula C8H7BrF2OHigh halogen content dictates strict segregation.
Molecular Weight 237.04 g/mol Used for calculating stoichiometric waste load.
EPA Waste Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents[4].
Incineration Requirement >1000°C with Caustic ScrubberPrevents dioxin/furan formation; neutralizes HBr/HF[3].
Incompatible Materials Strong oxidizers, strong basesRisk of exothermic reaction; keep waste streams separate.

Operational Handling & Spill Response Protocol

In the event of a spill—whether the compound is in its neat solid/liquid form or dissolved in a carrier solvent like dichloromethane—immediate and methodical action is required. This step-by-step methodology ensures containment without exacerbating the hazard[5].

Step 1: Isolate and Evacuate

  • Action: Immediately isolate the spill area. If the compound is dissolved in a volatile solvent, ensure the chemical fume hood exhaust is operating at maximum capacity.

  • Causality: Minimizes inhalation exposure to both the active pharmaceutical ingredient (API) and the volatile carrier solvent.

Step 2: Neutralization and Absorption

  • Action: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary spill-control pads. Never use sawdust or combustible materials.

  • Causality: Combustible absorbents can react with oxidizing agents or become highly flammable when soaked in organic solvents. Inert absorbents physically trap the molecule without introducing secondary reaction risks.

Step 3: Collection and Containerization

  • Action: Using non-sparking tools, sweep the absorbed mixture into a high-density polyethylene (HDPE) or PTFE-lined glass waste container.

  • Causality: Halogenated organics and their carrier solvents can degrade standard plastics (like polystyrene or low-density polyethylene), leading to secondary leaks.

Step 4: Decontamination

  • Action: Wash the spill surface with a mild detergent and water, absorbing the wash liquid with inert pads. Place these pads into the same hazardous waste container.

Waste Segregation & Disposal Workflow

A self-validating disposal system relies on strict segregation at the source. Mixing halogenated waste with non-halogenated waste is a critical operational failure; it exponentially increases disposal costs and forces the entire mixture to be treated under stringent halogenated protocols[5].

Step-by-Step Disposal Methodology:

  • Determine the Waste Matrix:

    • Solid Waste: Contaminated PPE, silica gel from column chromatography, and empty vials.

    • Liquid Waste: Reaction mother liquors, aqueous/organic extraction layers (e.g., DCM/water partitions).

  • Segregate by Halogen Content:

    • Route all liquids containing even trace amounts of 1-(3-Bromo-2,6-difluorophenyl)ethanol into a dedicated "Halogenated Organic Waste" carboy.

    • Rule of Thumb: If a non-halogenated solvent (e.g., ethyl acetate) is mixed with this compound, the entire volume must be classified as halogenated[5].

  • Vapor-Tight Containment:

    • Keep all waste containers sealed with threaded caps at all times unless actively adding waste.

    • Causality: Prevents fugitive emissions of volatile carrier solvents and complies with EPA Resource Conservation and Recovery Act (RCRA) closed-container regulations[4].

  • Labeling and EHS Transfer:

    • Affix a hazardous waste label immediately upon the first drop of waste. Explicitly list "1-(3-Bromo-2,6-difluorophenyl)ethanol" and the carrier solvents.

    • Transfer to the Environmental Health and Safety (EHS) department for final disposal via permitted rotary kiln incineration.

Waste Processing Visualization

The following decision tree illustrates the logical flow for categorizing and routing waste containing 1-(3-Bromo-2,6-difluorophenyl)ethanol.

WasteWorkflow Start Waste Generation: 1-(3-Bromo-2,6-difluorophenyl)ethanol State Physical State of Waste? Start->State Solid Solid Waste (Contaminated PPE, Silica, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid Liquid/Solution HalWaste Halogenated Waste Stream (EPA Regulated) Solid->HalWaste Contaminated Solids HalCheck Mixed with Non-Halogenated? Liquid->HalCheck HalCheck->HalWaste Yes (Treat all as Halogenated) HalCheck->HalWaste No (Pure Halogenated) Incineration High-Temp Incineration with Caustic Scrubbing HalWaste->Incineration Final Disposal

Fig 1: Decision tree for the segregation and disposal of halogenated organic waste.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.